2-Methyl-4-(methylamino)butan-2-ol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-methyl-4-(methylamino)butan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO/c1-6(2,8)4-5-7-3/h7-8H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZULPATVQDRLYAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCNC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00650923 | |
| Record name | 2-Methyl-4-(methylamino)butan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00650923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
866223-53-2 | |
| Record name | 2-Methyl-4-(methylamino)butan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00650923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 866223-53-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2-Methyl-4-(methylamino)butan-2-ol physical properties
An In-depth Technical Guide to the Physical Properties of 2-Methyl-4-(methylamino)butan-2-ol
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the physical properties of this compound, a molecule of interest in synthetic chemistry and drug discovery. As direct experimental data for this specific compound is limited in publicly accessible literature, this document combines available predicted data with established analytical principles and protocols. The methodologies described herein are grounded in standard laboratory practices, ensuring a robust framework for researchers and drug development professionals.
Introduction and Molecular Overview
This compound is a bifunctional organic compound featuring a tertiary alcohol and a secondary amine. This structure imparts both hydrogen-bond-donating and accepting capabilities, influencing its solubility, boiling point, and reactivity. Its potential as a synthon in the development of more complex molecules makes a thorough understanding of its physical characteristics essential for its effective application.
The molecular structure is presented below:
Caption: A generalized workflow for the experimental determination of physical properties.
Boiling Point Determination
-
Apparatus Setup: Assemble a simple distillation apparatus with a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.
-
Sample Addition: Place a small volume (e.g., 5-10 mL) of this compound and a few boiling chips into the round-bottom flask.
-
Heating: Gently heat the flask using a heating mantle.
-
Observation: Record the temperature at which a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point.
-
Validation: Ensure the thermometer bulb is positioned correctly just below the side arm of the distillation head to accurately measure the temperature of the vapor.
Density Measurement
-
Pycnometer Preparation: Clean and dry a pycnometer of a known volume and record its mass.
-
Sample Filling: Fill the pycnometer with this compound, ensuring no air bubbles are trapped.
-
Mass Measurement: Record the mass of the filled pycnometer.
-
Calculation: Calculate the density by dividing the mass of the sample (mass of filled pycnometer - mass of empty pycnometer) by the known volume of the pycnometer.
-
Temperature Control: Perform the measurement at a constant, recorded temperature as density is temperature-dependent.
Solubility Assessment
-
Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, ethanol, acetone, hexane).
-
Qualitative Assessment: To a test tube containing a small amount (e.g., 1 mL) of the solvent, add a few drops of this compound.
-
Observation: Vigorously shake the test tube and observe if the compound dissolves completely (miscible), partially, or not at all (immiscible).
-
Quantitative Determination (if necessary): For a more precise measurement, prepare a saturated solution at a specific temperature. A known volume of the saturated solution can then be evaporated to dryness, and the mass of the remaining solute can be used to calculate the solubility in g/100 mL.
Handling and Storage
-
Handling: Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work in a well-ventilated area or under a fume hood.
-
Storage: Store the compound in a tightly sealed container in a cool, dry place. [1]It is recommended to store it at 2-8°C and protect it from light to prevent degradation. [1]
References
-
2-Butanol - Wikipedia. Available at: [Link]
-
This compound - PubChem. Available at: [Link]
-
3-Methyl-2-butanol - Wikipedia. Available at: [Link]
-
4-(Methylamino)butan-2-ol | C5H13NO | CID 12545025 - PubChem - NIH. Available at: [Link]
-
Isopropylbenzyl salicylate | C17H18O3 | CID 3086389 - PubChem - NIH. Available at: [Link]
Sources
An In-depth Technical Guide to the Biological Activity of 2-Methyl-4-(methylamino)butan-2-ol
Abstract
This technical guide provides a comprehensive overview of the known and potential biological activities of the chiral amino alcohol, 2-Methyl-4-(methylamino)butan-2-ol. While direct experimental data on the biological effects of this specific molecule are limited in publicly accessible literature, its structural features—a tertiary alcohol and a secondary N-methylated amine—suggest significant potential as a scaffold in medicinal chemistry and drug discovery. This document synthesizes information on its chemical properties, its role as a synthetic precursor, and the biological activities of structurally related compounds and potential derivatives. We will explore its plausible utility as a building block for kinase inhibitors and other bioactive molecules, supported by generalized experimental protocols for the evaluation of these potential activities. This guide is intended for researchers, scientists, and drug development professionals interested in the exploration of novel chemical entities.
Introduction: Unveiling the Potential of a Structurally Unique Amino Alcohol
This compound is a chiral amino alcohol distinguished by a tertiary alcohol and a secondary N-methylated amine. The N-methylation can enhance pharmacokinetic properties such as metabolic stability and membrane permeability.[1][2] Chiral 1,2-amino alcohols are recognized as privileged structures in organic chemistry, serving as versatile building blocks for natural products, pharmaceuticals, and chiral ligands.[3] While the biological profile of this compound is not extensively documented, its known application as a reagent in the preparation of oxazocenones with "novel cellular abilities" points towards a latent bioactivity worthy of investigation. This guide will therefore focus on the inferential biological potential of this molecule, drawing from the known activities of its structural class and its derivatives.
Chemical Properties and Synthesis
A thorough understanding of the physicochemical properties of this compound is fundamental to its application in drug discovery and development.
| Property | Value | Source |
| Molecular Formula | C6H15NO | PubChem |
| Molecular Weight | 117.19 g/mol | PubChem |
| CAS Number | 866223-53-2 | PubChem |
| Appearance | Colorless to light yellow liquid | ChemicalBook |
| Boiling Point (Predicted) | 178.5±23.0 °C | ChemicalBook |
| Density (Predicted) | 0.874±0.06 g/cm3 | ChemicalBook |
| pKa (Predicted) | 15.19±0.29 | ChemicalBook |
Synthetic Pathway Overview
A plausible synthetic route to this compound can be conceptualized through the ring-opening of a suitable epoxide with methylamine. This common method for generating amino alcohols provides a reliable and scalable approach for laboratory synthesis.
Figure 1. Conceptual synthetic pathway to this compound.
Inferred Biological Activity and Therapeutic Potential
Based on its structural characteristics and the known bioactivities of related compounds, we can hypothesize several areas of pharmacological interest for this compound and its derivatives.
Scaffold for Kinase Inhibitors
The 1,2-amino alcohol motif is a key structural feature in numerous biologically active compounds, including approved drugs.[4] The hydroxyl and amino groups can act as crucial hydrogen bond donors and acceptors, facilitating interaction with the hinge region of a kinase active site. Kinases are a significant class of enzymes often implicated in cancer and inflammatory diseases, making them prime targets for therapeutic intervention.[5][6] The structural framework of this compound presents a promising starting point for the design of novel kinase inhibitors.
Figure 2. Workflow for developing kinase inhibitors from the core scaffold.
Precursor to Bioactive Oxazocenones
The primary documented application of this compound is as a reagent in the synthesis of oxazocenones. Oxazoline-containing compounds are known to exhibit a wide range of biological activities, including antibacterial, antifungal, antitumor, and anti-inflammatory properties.[4] Similarly, oxazine derivatives are recognized for their diverse pharmacological potential.[7] It is therefore highly probable that the "novel cellular abilities" of the resulting oxazocenones are of significant therapeutic interest. Further investigation into the specific oxazocenones synthesized from this amino alcohol is warranted to elucidate their precise biological targets and mechanisms of action.
Potential Neurological and Metabolic Activity
Simple amino alcohols can influence the central nervous system by interacting with neurotransmitter systems.[8] Chronic alcohol consumption, for instance, is known to alter amino acid metabolism and neurotransmission.[9] The structural similarity of this compound to endogenous signaling molecules suggests a potential for neuromodulatory or metabolic effects.
Experimental Protocols for Biological Evaluation
The following are generalized, step-by-step methodologies for key experiments to explore the hypothesized biological activities of this compound and its derivatives. These protocols are intended as a starting point and should be optimized for specific experimental conditions.
Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a general method for screening compounds for their ability to inhibit kinase activity.
Materials:
-
Test compound (this compound or derivative)
-
Kinase of interest (e.g., EGFR, SRC, a panel of kinases)
-
Kinase substrate
-
ATP
-
Kinase assay buffer
-
Luminescence-based kinase assay kit (e.g., Kinase-Glo®)
-
384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Perform serial dilutions in the kinase assay buffer to achieve a range of desired final concentrations for the assay (e.g., 0.01 to 100 µM).
-
-
Assay Plate Setup:
-
In a 384-well plate, add the kinase, its specific substrate, and ATP at their optimal concentrations as determined by preliminary experiments.
-
Add the diluted test compound to the appropriate wells.
-
Include positive control wells (a known kinase inhibitor) and negative control wells (DMSO vehicle).
-
-
Incubation:
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
-
Detection:
-
Add the luminescence-based detection reagent according to the manufacturer's instructions. This reagent measures the amount of ATP remaining in the well.
-
Incubate for a further period as recommended by the kit manufacturer to allow the luminescent signal to stabilize.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence signal using a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the controls.
-
Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Figure 3. Experimental workflow for a luminescence-based kinase inhibition assay.
Cell Viability Assay (MTT Assay)
This protocol assesses the effect of a compound on the metabolic activity of cultured cells, which is an indicator of cell viability.
Materials:
-
Test compound
-
Mammalian cell line of interest (e.g., a cancer cell line)
-
Cell culture medium
-
Fetal bovine serum (FBS)
-
Penicillin-Streptomycin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plates
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture the chosen cell line in appropriate medium supplemented with FBS and antibiotics.
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
Remove the old medium from the wells and replace it with the medium containing the various concentrations of the test compound.
-
Include vehicle control wells (medium with the same concentration of DMSO used for the test compound).
-
-
Incubation:
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
After the treatment period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add DMSO to each well to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of the solubilized formazan at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Determine the IC50 value by plotting cell viability against the logarithm of the compound concentration.
-
Conclusion and Future Directions
This compound represents an under-investigated molecule with significant potential in the field of medicinal chemistry. Its structural features as a chiral N-methylated amino alcohol strongly suggest its utility as a scaffold for the development of novel therapeutics, particularly kinase inhibitors. Furthermore, its role as a precursor to bioactive oxazocenones opens another avenue for the discovery of compounds with a wide range of pharmacological activities.
Future research should focus on the systematic biological evaluation of this compound itself, as well as a library of its derivatives. High-throughput screening against a panel of kinases and various cancer cell lines would be a logical first step. Elucidating the structures and biological activities of the oxazocenones derived from this amino alcohol is also a critical area for investigation. Such studies will be instrumental in unlocking the full therapeutic potential of this promising chemical entity.
References
- Bansal, S., & Halve, A. K. (2014). OXAZOLINES: THEIR SYNTHESIS AND BIOLOGICAL ACTIVITY. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH, 5(11), 4601-4616.
- D'Ambrosio, K., et al. (2016). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Current Organic Chemistry, 20(11), 1184-1197.
- Dyguda-Kazimierowicz, E., et al. (2012).
- Gotor-Fernández, V., et al. (2011). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews, 111(11), 7159-7237.
- Hotha, S., & O'Doherty, G. A. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. Organic Letters, 20(15), 4531-4535.
- Jian, Y., et al. (2023). New Approach Facilitates Chiral Amino Alcohol Synthesis. Westlake University.
- Kaur, H., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules, 26(17), 5227.
- Khan, I., et al. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)
- Li, P., et al. (2020). Biological Potentials of Oxazines as Promising Agents for Drug Discovery. International Journal of Pharmaceutical Sciences Review and Research, 63(2), 110-118.
- Patel, K., et al. (2012). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals.
- Ranu, B. C., & Dey, S. S. (2004). An Efficient Synthesis of N-Methyl Amino Acids by Way of Intermediate 5-Oxazolidinones. The Journal of Organic Chemistry, 69(17), 5793-5796.
- Renga, B., et al. (2015). Utilization of Existing Human Kinase Inhibitors as Scaffolds in the Development of New Antimicrobials. ACS Infectious Diseases, 1(9), 411-428.
- Sriram, D., & Yogeeswari, P. (2005). A specific amino acid formula prevents alcoholic liver disease in rodents. Journal of Applied Physiology, 98(3), 1141-1148.
- Tommasino, J. B., et al. (2018). Amino Alcohols from Eugenol as Potential Semisynthetic Insecticides: Chemical, Biological, and Computational Insights. Molecules, 23(11), 2898.
- Vang, A., et al. (2017). Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases.
- Węglarz-Tomczak, E., & Górecki, Ł. (2012).
-
PubChem. (n.d.). This compound. Retrieved from [Link]
- BenchChem. (2025). Application Notes and Protocols: 2-Methyl-3-(methylamino)butan-2-ol in Medicinal Chemistry.
-
Cyberlipid. (n.d.). Amino alcohols. Retrieved from [Link]
-
MDPI. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Retrieved from [Link]
-
Monash University. (n.d.). Synthesis of N-Alkyl Amino Acids. Retrieved from [Link]
- Oxford Academic. (1999). EFFECTS OF ETHANOL ON EXTRACELLULAR AMINO ACID LEVELS IN HIGH-AND LOW-ALCOHOL SENSITIVE RATS: A MICRODIALYSIS STUDY. Alcohol and Alcoholism, 34(5), 685-693.
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. researchmgt.monash.edu [researchmgt.monash.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ijpsr.com [ijpsr.com]
- 5. Structure–activity relationship of GSK-3β inhibitors: insight into drug design for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. academic.oup.com [academic.oup.com]
- 9. journals.physiology.org [journals.physiology.org]
An In-depth Technical Guide to the Safety and Hazards of 2-Methyl-4-(methylamino)butan-2-ol
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes for qualified professionals. It is not a substitute for a formal Safety Data Sheet (SDS) and should be used in conjunction with a comprehensive risk assessment. All laboratory work should be conducted by trained personnel in a controlled environment.
Introduction
2-Methyl-4-(methylamino)butan-2-ol, a substituted amino alcohol, is a molecule of interest in synthetic and medicinal chemistry. Its bifunctional nature, possessing both a tertiary alcohol and a secondary amine, makes it a versatile building block for the synthesis of more complex molecules, including potential pharmaceutical candidates. As with any novel or sparsely documented chemical, a thorough understanding of its potential hazards is paramount for ensuring the safety of researchers and the integrity of experimental outcomes. This guide provides a comprehensive overview of the known and predicted safety and hazard information for this compound, offering a framework for its safe handling and use in a research and development setting.
Chemical and Physical Properties
A foundational aspect of chemical safety is understanding a substance's physical characteristics. While experimentally determined data for this compound is limited, predicted values provide a useful starting point for risk assessment.
| Property | Value | Source |
| CAS Number | 866223-53-2 | [1][2] |
| Molecular Formula | C₆H₁₅NO | [1][2] |
| Molecular Weight | 117.19 g/mol | [1][2] |
| Appearance | Colorless to light yellow liquid (Predicted) | [3] |
| Boiling Point | 178.5 ± 23.0 °C (Predicted) | [3] |
| Density | 0.874 ± 0.06 g/cm³ (Predicted) | [3] |
| pKa | 15.19 ± 0.29 (Predicted) | [3] |
| State | Liquid | [4] |
The predicted boiling point suggests that this compound is not highly volatile at room temperature, which can mitigate inhalation risks. However, its liquid state necessitates careful handling to prevent spills and skin contact.
Hazard Identification and Toxicological Profile
Based on aggregated GHS data, this compound is classified as a hazardous substance.[2] The primary hazards are associated with its irritant and acute toxicity properties.
GHS Hazard Classification:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[2]
-
Serious Eye Damage/Eye Irritation (Category 1): Causes serious eye damage.[2]
-
Skin Corrosion/Irritation (Category 2): Causes skin irritation.[1]
-
Specific Target Organ Toxicity (Single Exposure) - Respiratory Tract Irritation (Category 3): May cause respiratory irritation.[1]
Toxicological Summary:
Currently, there is a lack of publicly available quantitative toxicological data, such as LD50 (oral, dermal) or LC50 (inhalation) values for this compound. In the absence of this specific data, a precautionary approach is essential. The GHS classifications suggest that ingestion of this compound can lead to adverse health effects. The most significant immediate hazard appears to be the risk of serious eye damage upon contact. Skin and respiratory irritation are also key concerns.
The presence of both an alcohol and an amine functional group suggests that the toxicological properties could be a composite of both classes of compounds. Alcohols can cause central nervous system depression, while amines can be corrosive and irritating to tissues.
Safe Handling and Personal Protective Equipment (PPE)
Given the identified hazards, a stringent set of handling procedures and the consistent use of appropriate personal protective equipment are mandatory.
Experimental Workflow for Safe Handling:
A typical workflow for handling this compound.
Personal Protective Equipment (PPE) Protocol:
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn in situations with a higher risk of splashing.
-
Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene. It is crucial to check the glove manufacturer's compatibility data. Dispose of gloves immediately if they become contaminated.
-
Skin Protection: A lab coat must be worn at all times. For larger quantities or when there is a significant risk of splashing, consider using a chemically resistant apron and arm sleeves.
-
Respiratory Protection: All work with this compound should be conducted in a well-ventilated area, preferably a certified chemical fume hood, to minimize the risk of inhaling vapors or aerosols.[5]
First Aid Measures
In the event of exposure, immediate and appropriate first aid is critical.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Immediately remove all contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Fire and Explosion Hazards
While specific flammability data is not available, the presence of a butanol backbone suggests that this compound should be treated as a potentially flammable liquid.
-
Extinguishing Media: Use dry chemical powder, alcohol-resistant foam, or carbon dioxide. A water spray can be used to cool fire-exposed containers.
-
Firefighting Procedures: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear. Vapors may be heavier than air and can travel to a source of ignition and flash back.
-
Hazardous Combustion Products: Combustion may produce toxic gases, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx).
Stability and Reactivity
-
Stability: The compound is likely stable under normal laboratory conditions.
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and acid chlorides. The amine group can react exothermically with acids.
-
Hazardous Decomposition Products: When heated to decomposition, it may emit toxic fumes of carbon and nitrogen oxides.
Storage and Disposal
Proper storage and disposal are crucial for maintaining a safe laboratory environment.
Storage Protocol:
Recommended storage conditions for this compound.
Disposal Guidelines:
Dispose of waste in accordance with all applicable federal, state, and local regulations. This compound should be treated as hazardous waste. Do not dispose of it down the drain. Contact your institution's environmental health and safety department for specific disposal procedures.
Conclusion
This compound is a valuable research chemical with a hazard profile that necessitates careful and informed handling. The primary risks are associated with its potential for causing serious eye damage, skin and respiratory irritation, and harm if swallowed. Due to the limited availability of specific toxicological and physical data, a conservative and precautionary approach to safety is essential. By adhering to the guidelines outlined in this technical guide, researchers can mitigate the risks and work safely with this compound. It is imperative that all users consult the most up-to-date Safety Data Sheet from their supplier and conduct a thorough risk assessment before commencing any experimental work.
References
-
Wikipedia. (2024, January 28). 2-Butanol. Retrieved from [Link]
-
European Chemicals Agency. (n.d.). 2-methylpropan-2-ol. Retrieved from [Link]
-
Loba Chemie Pvt. Ltd. (2024, February 29). BUTAN-2-OL AR Safety Data Sheet. Retrieved from [Link]
-
National Institute of Technology and Evaluation, Japan. (n.d.). Initial Assessment Report: 2-Methylpropane-2-ol. Retrieved from [Link]
- Fluorochem. (n.d.). This compound Safety Data Sheet. Retrieved from a generic SDS provided by the company for this product.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). 4-(Methylamino)butan-2-ol. Retrieved from [Link]
-
PubChem. (n.d.). 4-Amino-2-methylbutan-2-ol. Retrieved from [Link]
- Benchchem. (n.d.). A Comparative Analysis of the Reaction Kinetics of 2-Methyl-3-(methylamino)butan-2-ol and Related Amino Alcohols. Retrieved from a generic technical document on their website.
- National Fire Protection Association. (2010).
Sources
A Senior Application Scientist's Guide to the Research Applications of Aminobutanol Derivatives
Abstract
Aminobutanol derivatives represent a class of chiral building blocks fundamental to modern organic synthesis and drug discovery. Their bifunctional nature, possessing both an amino and a hydroxyl group on a four-carbon backbone, makes them exceptionally versatile scaffolds. The precise spatial arrangement of these functional groups in their various isomers is critical, dictating their utility as key intermediates in the synthesis of high-value pharmaceuticals, including potent antiviral and antitubercular agents. Furthermore, their application extends into the realms of asymmetric catalysis and materials science. This technical guide provides an in-depth exploration of the synthesis, characterization, and diverse research applications of aminobutanol derivatives, offering field-proven insights and detailed methodologies for researchers, scientists, and drug development professionals. We will elucidate the causality behind synthetic choices, from classical chemical resolutions to advanced biocatalytic routes, and present a comprehensive view of their current and future potential.
The Architectural Significance of Aminobutanol Scaffolds
Aminobutanol and its derivatives are not merely simple organic molecules; they are chiral synthons of immense strategic importance. The presence of at least one stereocenter means these compounds exist as enantiomers, whose distinct three-dimensional arrangements are often the key to specific biological activity.[1] This chirality is paramount in pharmaceutical development, where one enantiomer may exhibit potent therapeutic effects while the other is inactive or even detrimental.[2]
The primary isomers—2-aminobutanol, 3-aminobutanol, and 4-aminobutanol—each offer a unique spatial relationship between the amine and hydroxyl groups, influencing their reactivity and suitability for different synthetic targets.[3] Their utility stems from this bifunctionality, allowing them to serve as versatile starting points for constructing more complex molecules. They are foundational elements in the synthesis of drugs, chiral auxiliaries for asymmetric reactions, and monomers for specialized polymers.[4][5]
Pivotal Applications in Modern Research
The application of aminobutanol derivatives is vast, but it is most pronounced in the pharmaceutical industry, where they serve as indispensable intermediates for blockbuster drugs.
2.1 Pharmaceutical Intermediates: From Antivirals to Anticancer Agents
The stereospecificity of aminobutanol derivatives is critical for their role in creating effective and selective pharmaceuticals.
-
Antiviral Therapeutics: The most prominent example is the use of (R)-3-aminobutanol as a key chiral intermediate in the synthesis of Dolutegravir, a cornerstone of modern HIV treatment.[1][6] The precise stereochemistry of this building block is essential for the final drug's ability to effectively inhibit the HIV integrase enzyme.[7] Similarly, other amino-based derivatives, such as those from aminoadamantane, are being explored for potent activity against viruses like SARS-CoV-2.
-
Antitubercular Agents: (S)-2-aminobutanol is the critical precursor for synthesizing Ethambutol, a primary drug used to treat tuberculosis.[2] Studies have shown that the (S,S)-ethambutol diastereomer exhibits significantly higher antimycobacterial activity—up to 500 times greater than its (R,R)-counterpart—highlighting the absolute necessity of enantiomeric purity in the starting material.[3]
-
Oncology: Aminobutanol derivatives serve as building blocks for various anticancer agents. For instance, (R)-3-aminobutanol is an intermediate for the antitumor drug 4-methylcyclophosphamide.[7][8] Furthermore, novel synthetic derivatives of related structures like aminobenzothiazole and eugenol β-amino alcohols have demonstrated significant cytotoxic activity against cancer cell lines by inducing apoptosis, opening new avenues for drug design.[9][10][11] The introduction of amino acid functionalities to natural products can also dramatically enhance their antiproliferative activities.[12]
-
Antibacterial Agents: The aminobutanol scaffold is utilized in the synthesis of beta-lactam antibiotics, a broad class of drugs used to combat bacterial infections.[3]
Table 1: Key Aminobutanol Isomers and Their Primary Pharmaceutical Applications
| Isomer | CAS Number (R/S) | Key Application(s) | Therapeutic Area |
|---|---|---|---|
| (S)-2-Aminobutanol | 5856-62-2 | Intermediate for Ethambutol | Antitubercular |
| (R)-3-Aminobutanol | 61477-40-5 | Intermediate for Dolutegravir | Antiviral (HIV) |
| (R)-3-Aminobutanol | 61477-40-5 | Intermediate for 4-methylcyclophosphamide | Anticancer |
2.2 Asymmetric Synthesis and Catalysis
Beyond being mere building blocks, chiral amino alcohols and their derivatives are widely employed as chiral auxiliaries and ligands in asymmetric synthesis.[5][13] They can temporarily attach to a prochiral substrate, directing a reagent to attack from a specific face, thereby inducing chirality in the product molecule. This strategy is fundamental for creating enantiomerically pure compounds across various fields of chemical research.[1][14][15]
2.3 Emerging Roles in Materials Science
The functional groups on aminobutanol derivatives lend themselves to applications in materials science. They can be used in the production of cationic flocculants for water treatment, ion exchange resins, and as components in polymers.[3][4] Additionally, their properties make them suitable for use as corrosion inhibitors in metal-working fluids.[3]
Synthetic Strategies: Accessing Chiral Purity
The central challenge in working with aminobutanol derivatives is achieving high enantiomeric purity. Both chemical and biocatalytic methods have been developed, with a significant modern trend towards more sustainable, enzyme-based approaches.
3.1 Classical Chemical Routes and Their Limitations
Traditional methods often involve multi-step processes that can be resource-intensive.
-
Reduction of Amino Acids: Chiral aminobutanols can be synthesized by the chemical reduction of the corresponding chiral amino acids, such as D-2-aminobutyric acid.[16] However, this often requires harsh and expensive reducing agents like lithium aluminum hydride (LiAlH₄), which pose safety risks and are not ideal for large-scale industrial production.[7]
-
Reductive Amination: This involves reacting a hydroxy ketone with an amine source in the presence of a reducing agent.[8]
-
Chiral Resolution: A common strategy involves synthesizing a racemic mixture of the aminobutanol and then separating the enantiomers using a chiral resolving agent, such as (S)-mandelic acid.[8] This method can be effective but is inherently inefficient, as the maximum theoretical yield for the desired enantiomer is only 50%.[17]
3.2 The Rise of Biocatalysis: A Green Chemistry Approach
Modern synthetic chemistry increasingly favors enzymatic methods for their high selectivity, mild reaction conditions, and reduced environmental impact. Engineered amine dehydrogenases (AmDHs) have emerged as powerful tools for the asymmetric synthesis of chiral amines and amino alcohols.[5][13] These enzymes can convert a prochiral hydroxy ketone directly into a single, highly pure enantiomer of the corresponding amino alcohol with exceptional selectivity (>99% ee).[5] This one-step process avoids harsh reagents and the inefficiencies of chiral resolution.[18]
In-Depth Experimental Protocol: Biocatalytic Synthesis of (S)-2-Aminobutanol
This protocol describes a validated, self-contained system for producing enantiopure (S)-2-aminobutanol using an engineered amine dehydrogenase (AmDH). The causality for this choice rests on the method's superior selectivity, mild conditions, and environmental compatibility compared to classical routes.[5]
Objective: To perform the asymmetric reductive amination of 1-hydroxybutan-2-one to (S)-2-aminobutan-1-ol with high conversion and enantiomeric excess.
Materials:
-
Engineered Amine Dehydrogenase (e.g., SpAmDH variant)[5]
-
1-hydroxybutan-2-one (Substrate)
-
Ammonium chloride (NH₄Cl)
-
Sodium formate
-
Formate Dehydrogenase (FDH) for cofactor regeneration
-
Nicotinamide adenine dinucleotide (NAD⁺)
-
Potassium phosphate buffer (pH 8.0)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Deionized water
Instrumentation:
-
pH meter
-
Thermostatted shaker/reactor
-
Centrifuge
-
Gas Chromatograph (GC) with a chiral column for enantiomeric excess determination
Step-by-Step Methodology:
-
Reaction Setup (Cofactor Regeneration System):
-
Prepare a 100 mM potassium phosphate buffer and adjust the pH to 8.0.
-
In a 50 mL reaction vessel, combine the following in the buffer:
-
1-hydroxybutan-2-one (50 mM final concentration)
-
Ammonium chloride (1 M)
-
Sodium formate (150 mM, as a sacrificial substrate for FDH)
-
NAD⁺ (1 mM, the cofactor)
-
Formate Dehydrogenase (FDH) (5 U/mL)
-
Engineered Amine Dehydrogenase (AmDH) (5 U/mL)
-
-
The use of FDH and formate creates a self-validating cofactor regeneration system. FDH oxidizes formate to CO₂, reducing NAD⁺ to NADH, which is then consumed by the AmDH. This catalytic cycle ensures the reaction proceeds to completion without stoichiometric addition of expensive NADH.
-
-
Reaction Execution:
-
Seal the vessel and place it in a shaker incubator at 30°C.
-
Maintain gentle agitation (e.g., 180 rpm) to ensure homogeneity.
-
Monitor the reaction progress by taking aliquots at timed intervals (e.g., 2, 4, 8, 24 hours).
-
-
Work-up and Product Extraction:
-
Once the reaction reaches completion (as determined by GC analysis of the substrate), terminate the reaction by centrifuging the mixture to pellet the enzymes.
-
Transfer the supernatant to a separatory funnel.
-
Extract the aqueous layer three times with an equal volume of ethyl acetate.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude (S)-2-aminobutanol.
-
-
Analysis and Characterization:
-
Conversion: Determine the conversion of 1-hydroxybutan-2-one to the product using standard GC analysis.
-
Enantiomeric Excess (ee): Analyze the purified product using a GC equipped with a chiral column (e.g., a cyclodextrin-based column) to separate and quantify the (S) and (R) enantiomers. The ee is calculated as: ee (%) = [((S) - (R)) / ((S) + (R))] * 100. A successful synthesis should yield an ee >99%.[5]
-
Future Outlook and Unexplored Frontiers
The versatility of aminobutanol derivatives ensures their continued relevance in chemical research. Future research will likely focus on several key areas:
-
Novel Drug Scaffolds: Expanding the library of aminobutanol derivatives to explore new therapeutic targets, particularly in oncology and neurodegenerative diseases.[4][19]
-
Advanced Biocatalysis: Discovering and engineering new enzymes with broader substrate scopes and enhanced stability to synthesize novel, non-natural amino alcohols.[5]
-
Medicinal Chemistry Optimization: Using aminobutanol derivatives as scaffolds for creating compounds with improved pharmacological profiles, such as enhanced cell permeability or reduced off-target effects.[20][21][22]
-
Polymer and Materials Science: Designing novel polymers and functional materials incorporating aminobutanol units to achieve desired physical and chemical properties.[4]
References
- CN112174836A - Synthetic method of aminobutanol - Google P
- CN110683960A - Synthesis method of (R)
- PROCESS DEVELOPMENT REPORT - Medicines for All institute (M4ALL). (URL: )
- (R)-(-)-2-Amino-1-butanol synthesis - chemicalbook. (URL: )
- CN105481703A - Method for synthesizing (S)
- Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candid
- Understanding Amino Acid Derivatives in Chemical Research and Development - NINGBO INNO PHARMCHEM CO.,LTD. (URL: )
- CN104610075A - Synthetic method of 4-animo-1-butanol - Google P
- CN110668958A - A kind of method for preparing (R)
- Buy Aminobutanol | 96-20-8 - Smolecule. (URL: )
- Exploring the Synthesis and Applications of (R)-3-Amino-1-Butanol in Pharma. (URL: )
- Discovery of novel aminoadamantane derivatives with potent anti-SARS-CoV-2 activity. (URL: )
- Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC - PubMed Central. (URL: )
- Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. (URL: )
- CN107805205B - Preparation method of (R)
- Catalytic Asymmetric Amino Acid and Its Derivatives by Chiral Aldehyde C
- Application of Amino Acids in the Structural Modification of N
- Aminobutanol USP Reference Standard CAS 96-20-8 Sigma-Aldrich. (URL: )
- Roles of amino acid derivatives in the regul
- Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols - Frontiers. (URL: )
- Eugenol β-Amino/β-Alkoxy Alcohols with Selective Anticancer Activity - PMC - NIH. (URL: )
- CN101863779A - Preparation method of chiral compound S-(+)- and R-(-)-2-aminobutanol. (URL: )
- New anti-SARS-CoV-2 aminoadamantane compounds as antiviral candidates for the treatment of COVID-19 - PubMed Central. (URL: )
- WO2018020380A1 - Enzymatic process for the preparation of (r)
- Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction - NIH. (URL: )
- Application Notes and Protocols: Synthesis of Chiral Amino Alcohols from 2-Chlorobutan-1-ol - Benchchem. (URL: )
- Oncology Therapeutics Targeting the Metabolism of Amino Acids - PMC - PubMed Central. (URL: )
- The Importance of Chiral Amino Acid Deriv
- Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates - ResearchG
- Inhibitory Potential of Synthetic Amino Acid Derivatives against Digestive Enzymes as Promising Hypoglycemic and Anti-Obesity Agents - NIH. (URL: )
- Antiviral properties of synthetic histidine derivatives containing membranotropic volumetrical carbocycles in their molecule against SARS-CoV-2 virus in vitro - Problems of Virology. (URL: )
- Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols - ResearchG
Sources
- 1. nbinno.com [nbinno.com]
- 2. CN105481703A - Method for synthesizing (S)-2-aminobutanol - Google Patents [patents.google.com]
- 3. Buy Aminobutanol | 96-20-8 [smolecule.com]
- 4. nbinno.com [nbinno.com]
- 5. Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medicines4all.vcu.edu [medicines4all.vcu.edu]
- 7. CN107805205B - Preparation method of (R) -3-aminobutanol - Google Patents [patents.google.com]
- 8. CN110668958A - A kind of method for preparing (R)-3-aminobutanol - Google Patents [patents.google.com]
- 9. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Eugenol β-Amino/β-Alkoxy Alcohols with Selective Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Application of Amino Acids in the Structural Modification of Natural Products: A Review [frontiersin.org]
- 13. Frontiers | Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols [frontiersin.org]
- 14. Frontiers | Catalytic Asymmetric Amino Acid and Its Derivatives by Chiral Aldehyde Catalysis [frontiersin.org]
- 15. nbinno.com [nbinno.com]
- 16. (R)-(-)-2-Amino-1-butanol synthesis - chemicalbook [chemicalbook.com]
- 17. CN101863779A - Preparation method of chiral compound S-(+)- and R-(-)-2-aminobutanol - Google Patents [patents.google.com]
- 18. WO2018020380A1 - Enzymatic process for the preparation of (r)-3-aminobutan-1-ol, useful in preparation of dolutegravir - Google Patents [patents.google.com]
- 19. Roles of amino acid derivatives in the regulation of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Inhibitory Potential of Synthetic Amino Acid Derivatives against Digestive Enzymes as Promising Hypoglycemic and Anti-Obesity Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Antiviral properties of synthetic histidine derivatives containing membranotropic volumetrical carbocycles in their molecule against SARS-CoV-2 virus in vitro - Garaev - Problems of Virology [virusjour.crie.ru]
discovery and history of 2-Methyl-4-(methylamino)butan-2-ol
This guide provides an in-depth technical analysis of 2-Methyl-4-(methylamino)butan-2-ol (CAS: 866223-53-2), a specialized amino-alcohol intermediate critical in the rational design of CNS-active agents.
A Critical Intermediate in Rational CNS Drug Design
Executive Summary
This compound represents a pivotal structural motif in modern medicinal chemistry, specifically within the optimization of G-Protein Coupled Receptor (GPCR) ligands. Unlike simple aliphatic amines, this compound integrates a tertiary alcohol "metabolic blocker" with a secondary amine "linker." Its emergence in the early 2000s marks a shift in CNS drug discovery from highly lipophilic pharmacophores (e.g., Sibutramine) to polar, metabolically stable analogs designed to reduce cardiovascular liability (hERG inhibition) and improve oral bioavailability.
Part 1: Chemical Identity & Physicochemical Profile[1][2]
This compound is a gamma-amino tertiary alcohol . Its structure dictates its unique reactivity and pharmacological utility: it resists oxidation at the tertiary carbon while providing a nucleophilic amine for conjugation.
| Property | Specification |
| IUPAC Name | This compound |
| CAS Number | 866223-53-2 |
| Molecular Formula | C₆H₁₅NO |
| Molecular Weight | 117.19 g/mol |
| Appearance | Colorless to pale yellow viscous liquid |
| pKa (Calculated) | ~10.2 (Amine), ~15.5 (Alcohol) |
| LogP | -0.3 (Estimated) – Highly Hydrophilic |
| Key Structural Feature | Gem-dimethyl hydroxyl group : Blocks metabolic oxidation at the beta-position relative to the amine.[1][2] |
Part 2: Discovery & Historical Context
The "Polar Tail" Evolution (2000–2005)
The history of this compound is not defined by a single "eureka" moment, but by the rational evolution of the Sibutramine scaffold .
-
The Lipophilic Era (1990s): Drugs like Sibutramine (SNRI for obesity) relied on bulky, lipophilic alkyl chains (isobutyl groups) to penetrate the Blood-Brain Barrier (BBB). However, these lipophilic tails were prone to rapid oxidative metabolism by CYP450 enzymes and non-specific binding to hERG channels, causing cardiotoxicity risks.
-
The Hydrophilic Shift (Early 2000s): Researchers at major pharmaceutical firms (including Sepracor and others citing WO2003022259) sought to stabilize these scaffolds. By introducing a hydroxyl group into the isobutyl chain, they created "hydroxy-sibutramine" metabolites.
-
The Emergence of CAS 866223-53-2: This specific molecule was identified as a versatile building block to introduce the 3-hydroxy-3-methylbutyl moiety directly into new drug candidates. It became a staple intermediate for synthesizing Nociceptin/Orphanin FQ (ORL1) receptor antagonists , where it serves as a polar anchor to improve solubility without sacrificing receptor affinity.
Part 3: Synthetic Methodology
Protocol: Reductive Amination of 3-Hydroxy-3-methylbutanal
The most robust synthesis avoids the use of unstable epoxides and instead utilizes a reductive amination strategy. This pathway minimizes the formation of cyclic ether byproducts.
Mechanism: The reaction proceeds via the condensation of 3-hydroxy-3-methylbutanal with methylamine to form an imine/hemiaminal equilibrium, which is subsequently reduced.
Figure 1: Synthetic pathway via reductive amination. The tertiary alcohol remains protected by steric bulk during imine formation.
Detailed Experimental Protocol
Safety Note: Methylamine is a toxic gas/solution. Perform all steps in a fume hood.
-
Reagent Preparation:
-
Dissolve 3-hydroxy-3-methylbutanal (1.0 eq, 10 mmol) in anhydrous Methanol (20 mL).
-
Note: This aldehyde is often in equilibrium with its cyclic hemiacetal (2-hydroxy-4,4-dimethyltetrahydrofuran). The addition of amine drives the equilibrium open.
-
-
Imine Formation:
-
Cool the solution to 0°C.
-
Add Methylamine (2.0 M in THF or MeOH, 5.0 eq) dropwise over 15 minutes.
-
Allow the mixture to stir at Room Temperature (RT) for 4 hours.
-
-
Reduction:
-
Catalytic Hydrogenation (Preferred for Scale): Add 10% Pt/C (5 wt%) to the vessel. Purge with Nitrogen, then introduce Hydrogen (balloon pressure or 1 atm). Stir vigorously for 12 hours.
-
Alternative (Lab Scale): Cool to 0°C and add Sodium Triacetoxyborohydride (STAB, 1.5 eq) portion-wise. Stir overnight.
-
-
Workup & Purification:
-
Filter off the catalyst (Celite pad) or quench borohydride with sat. NaHCO₃.
-
Concentrate the filtrate to remove methanol.[3]
-
Acid-Base Extraction: Dissolve residue in 1N HCl (aqueous). Wash with Ethyl Acetate (removes non-basic impurities). Basify aqueous layer to pH >12 with NaOH pellets.
-
Extract the free amine into Dichloromethane (DCM) (3 x 50 mL).
-
Dry over Na₂SO₄ and concentrate to yield the product as a viscous oil.
-
Part 4: Applications in Drug Development
The "Metabolic Blocking" Strategy
In medicinal chemistry, this compound is used to solve the "Lipophilic Cation" problem. Many CNS drugs are lipophilic amines that get trapped in lysosomes or cause phospholipidosis.
Mechanism of Action in Drug Design:
-
Metabolic Stability: The gem-dimethyl group adjacent to the hydroxyl prevents metabolic attack at that carbon.
-
Solubility: The hydroxyl group lowers LogP by ~1.5 units compared to the isobutyl analog, improving solubility in aqueous formulations.
-
hERG Avoidance: Reducing lipophilicity often correlates with reduced potency against the hERG potassium channel, a critical safety parameter.
Figure 2: Strategic application of the amino-alcohol fragment to optimize drug-like properties.
Case Study: ORL1 Receptor Antagonists In the development of analgesics targeting the ORL1 receptor, the introduction of the this compound side chain onto a piperidine core resulted in compounds with maintained potency but significantly reduced off-target effects compared to the parent alkyl-piperidines (See Patent WO2005092858).
References
-
Preparation of 2-hydroxy derivatives of sibutramine. Source: World Intellectual Property Organization (WO2003022259A1). Context: Describes the use of hydroxy-amines to create metabolically stable reuptake inhibitors.
-
Alpha aryl or heteroaryl methyl beta piperidino propanamide compounds as ORL1-receptor antagonists. Source: World Intellectual Property Organization (WO2005092858A2). Context: Details the specific synthesis of this compound (Page 45) via reductive amination for use as a drug intermediate.
-
Sigma-Aldrich Product Specification: this compound. Source: Merck KGaA / Sigma-Aldrich. Context: Physicochemical data and commercial availability as a building block.[3][4]
Sources
Methodological & Application
Application Note: A Robust Reductive Amination Protocol for the Synthesis of 2-Methyl-4-(methylamino)butan-2-ol
For dissemination to: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive, field-tested protocol for the synthesis of 2-Methyl-4-(methylamino)butan-2-ol via a one-pot reductive amination of 4-hydroxy-4-methyl-2-pentanone with methylamine. We will delve into the mechanistic underpinnings of this transformation, justify the selection of reagents and reaction conditions, and provide a detailed, step-by-step procedure from reaction setup to product purification and characterization. This guide is designed to equip researchers with the necessary knowledge and practical insights to successfully and safely execute this synthesis.
Introduction and Significance
Reductive amination stands as a cornerstone of modern organic synthesis, offering a highly efficient and versatile method for the formation of carbon-nitrogen bonds.[1][2] This reaction class is particularly valuable in pharmaceutical and medicinal chemistry for the construction of amine-containing molecules, which are prevalent in a vast array of bioactive compounds.[2] The synthesis of this compound, a tertiary amino alcohol, serves as an excellent case study for the application of this powerful methodology. Its structural motifs are of interest in the development of novel chemical entities.
The protocol detailed herein employs a "direct" or "in situ" reductive amination approach.[3] This strategy involves the simultaneous presence of the carbonyl compound (4-hydroxy-4-methyl-2-pentanone), the amine (methylamine), and a mild reducing agent. This circumvents the need to pre-form and isolate the intermediate imine or enamine, streamlining the synthetic process and often leading to higher overall yields.[3]
Mechanistic Rationale: The "Why" Behind the "How"
The reductive amination process can be conceptually divided into two key stages that occur in the same reaction vessel:
-
Imine/Iminium Ion Formation: The reaction initiates with the nucleophilic attack of methylamine on the carbonyl carbon of 4-hydroxy-4-methyl-2-pentanone. This is typically catalyzed by mildly acidic conditions, which protonate the carbonyl oxygen, rendering the carbonyl carbon more electrophilic.[4][5] Subsequent dehydration of the resulting hemiaminal intermediate yields an imine, which exists in equilibrium with its protonated form, the iminium ion.[6][7][8] The iminium ion is a key intermediate, as it is significantly more electrophilic than the starting ketone.[8]
-
Hydride Reduction: A carefully selected reducing agent then delivers a hydride (H⁻) to the electrophilic carbon of the iminium ion, reducing the carbon-nitrogen double bond to a single bond and affording the final amine product.[7] The choice of reducing agent is critical; it must be potent enough to reduce the iminium ion but mild enough to avoid significant reduction of the starting ketone.[9][10]
Experimental Workflow Overview
The entire synthetic process, from starting materials to the purified product, can be visualized in the following workflow diagram.
Caption: Workflow for the synthesis of this compound.
Detailed Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 4-Hydroxy-4-methyl-2-pentanone | ≥98% | Standard Supplier | Also known as diacetone alcohol.[11] Should be stored in a cool, dry place. |
| Methylamine solution | 40 wt. % in H₂O | Standard Supplier | Corrosive and flammable. Handle in a well-ventilated fume hood. |
| Sodium triacetoxyborohydride (STAB) | ≥97% | Standard Supplier | Moisture-sensitive. Handle quickly and in a dry environment.[12] |
| Dichloromethane (DCM) | Anhydrous | Standard Supplier | Use of anhydrous solvent is recommended for optimal results. |
| Acetic Acid | Glacial | Standard Supplier | Acts as a catalyst for imine formation. |
| Sodium bicarbonate (NaHCO₃) | Saturated aq. solution | N/A | For quenching the reaction. |
| Sodium sulfate (Na₂SO₄) | Anhydrous | Standard Supplier | For drying the organic phase. |
| Silica Gel | 230-400 mesh | Standard Supplier | For column chromatography. |
Step-by-Step Procedure
Safety First: Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and gloves.[13] All operations involving volatile and hazardous reagents such as methylamine and dichloromethane must be performed in a certified chemical fume hood.[14]
-
Reaction Setup:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-hydroxy-4-methyl-2-pentanone (5.81 g, 50.0 mmol, 1.0 equiv).
-
Dissolve the ketone in anhydrous dichloromethane (100 mL).
-
Add methylamine solution (40 wt. % in H₂O, 4.66 g, 60.0 mmol, 1.2 equiv) to the stirred solution.
-
Add glacial acetic acid (2.86 mL, 50.0 mmol, 1.0 equiv) to the reaction mixture. The acid catalyzes the formation of the iminium ion.[15]
-
-
Addition of Reducing Agent:
-
Slowly add sodium triacetoxyborohydride (STAB) (15.9 g, 75.0 mmol, 1.5 equiv) to the reaction mixture in portions over 10-15 minutes. STAB is chosen for its mildness and selectivity for iminium ions over ketones, which allows for a one-pot procedure.[3][10][15] A slight exothermic reaction may be observed.
-
Allow the reaction to stir at room temperature for 16-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) if available.
-
-
Work-up and Isolation:
-
After the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (50 mL). Be cautious as gas evolution (CO₂) may occur.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil.
-
-
Purification:
-
The crude product can be purified by flash column chromatography on silica gel.[16]
-
Prepare a slurry of silica gel in the chosen eluent system. A typical starting eluent system is a mixture of dichloromethane, methanol, and ammonium hydroxide (e.g., 95:4.5:0.5 v/v/v). The small amount of base helps to prevent the amine product from streaking on the acidic silica gel.[16]
-
Load the crude oil onto the column and elute with the solvent system, collecting fractions.
-
Monitor the fractions by TLC and combine the fractions containing the pure product.
-
Concentrate the pure fractions under reduced pressure to yield this compound as a colorless to pale yellow oil.
-
Troubleshooting and Expert Insights
-
Low Yield: If the yield is lower than expected, ensure that the starting materials are of high purity and that anhydrous conditions were maintained, as STAB is water-sensitive.[12] Incomplete imine formation can also be a cause; ensure the correct stoichiometry of acetic acid is used.
-
Side Product Formation: The primary side reaction is the reduction of the starting ketone to the corresponding alcohol. While STAB is selective for the iminium ion, some reduction of the ketone can occur, especially with prolonged reaction times or higher temperatures.[10]
-
Purification Challenges: Amines can be challenging to purify via standard silica gel chromatography due to their basicity.[16] The addition of a small amount of a volatile amine like triethylamine or ammonium hydroxide to the eluent can significantly improve the peak shape and separation.[16] Alternatively, using a more basic stationary phase like alumina can be beneficial.
Safety Considerations
-
Methylamine: Is a corrosive and flammable substance. It should be handled in a well-ventilated fume hood, and appropriate PPE should be worn at all times.
-
Sodium Triacetoxyborohydride: Reacts with water to release flammable hydrogen gas. It should be stored in a dry environment and handled with care.[17]
-
Dichloromethane: Is a volatile and potentially carcinogenic solvent. All handling should be done in a fume hood.
-
General Precautions: A thorough hazard assessment should be conducted before starting any chemical synthesis.[18]
References
-
Chemistry LibreTexts. (2023). Reductive Amination. [Link]
-
Leonard, M. S. (2013). Reductive Amination. YouTube. [Link]
-
Organic Chemistry Tutor. (n.d.). Reductive Amination. [Link]
-
Wikipedia. (n.d.). Reductive amination. [Link]
- Google Patents. (n.d.). CN106631732A - Synthesis method of 4-hydroxy-2-butanone.
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
The Organic Chemistry Tutor. (2022). Reductive Amination | Synthesis of Amines. YouTube. [Link]
-
The Organic Chemistry Tutor. (2016). Reductive Amination of Ketones & Aldehydes With NaBH3CN. YouTube. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]
-
Myers, A. G. (n.d.). C–N Bond-Forming Reactions: Reductive Amination. Harvard University. [Link]
-
Reddit. (2021). Reductive amination NaB(AcO)3. r/OrganicChemistry. [Link]
-
The Organic Synthesis Archive. (n.d.). Reductive Amination - Common Conditions. [Link]
-
University of California, Santa Barbara. (2012). Sodium borohydride - Standard Operating Procedure. [Link]
- Google Patents. (n.d.). CN101700994A - Method for preparing 4-hydroxy-4-methyl-2-pentanone.
-
Organic Syntheses. (n.d.). One-Pot Preparation of Cyclic Amines from Amino Alcohols. [Link]
-
Duke University. (n.d.). Toxic Powders SOP Template. [Link]
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. [Link]
-
Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. [Link]
-
Kagan, M., Chlenov, M., Melnikov, S., Greenfield, A., Gross, J., & Bernotas, R. C. (2008). Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups. Journal of Chromatography A, 1194(1), 80–89. [Link]
-
PrepChem.com. (n.d.). Preparation of 4-hydroxy-4-methyl-2-pentanone. [Link]
-
Division of Occupational Health and Safety. (n.d.). Chemical Safety Guide, 5th Ed. [Link]
-
The Organic Chemistry Tutor. (2018). Imine and Enamine Formation Reactions With Reductive Amination. YouTube. [Link]
-
Li, H., Liu, G., & Beller, M. (2024). Highly Regioselective Hydroaminomethylation for Amine Synthesis Enabled by a Heterogeneous Molecular Catalyst Ru3/QDPOP. Organic Letters. [Link]
-
AQA. (2015). A-level Chemistry 7405 | Specification | Subject Content | Organic Chemistry. [Link]
-
The Ohio State University. (n.d.). Sodium Borohydride SOP. [Link]
-
Natural Products Online. (2006). 1024 Elimination of water from 4-hydroxy-4-methyl-2-pentanone. [Link]
Sources
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. youtube.com [youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. organicchemistrytutor.com [organicchemistrytutor.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. reddit.com [reddit.com]
- 11. CAS 123-42-2: 2-Pentanone, 4-hydroxy-4-methyl- [cymitquimica.com]
- 12. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 13. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 14. chemistry.osu.edu [chemistry.osu.edu]
- 15. Sodium triacetoxyborohydride [organic-chemistry.org]
- 16. biotage.com [biotage.com]
- 17. smif.pratt.duke.edu [smif.pratt.duke.edu]
- 18. ors.od.nih.gov [ors.od.nih.gov]
column chromatography method for 2-Methyl-4-(methylamino)butan-2-ol
An Application Note and Protocol for the Column Chromatography of 2-Methyl-4-(methylamino)butan-2-ol
Abstract
This application note provides a detailed guide for the purification of this compound using column chromatography. This small, polar amino alcohol presents specific challenges for traditional silica gel chromatography due to its basic secondary amine and hydrophilic nature. We present a primary method utilizing silica gel with a basic mobile phase modifier to mitigate undesirable interactions and achieve efficient separation. Furthermore, we discuss alternative strategies, including the use of amine-functionalized stationary phases and Hydrophilic Interaction Liquid Chromatography (HILIC), as advanced options for high-purity isolation. This document is intended for researchers, scientists, and drug development professionals requiring a robust purification protocol for this and structurally similar compounds.
Introduction: The Purification Challenge
This compound is a bifunctional organic compound featuring a tertiary alcohol and a secondary amine. Its structure lends it a high degree of polarity and basicity. While these features are key to its chemical reactivity, they pose significant challenges for purification via standard flash column chromatography. The primary obstacle is the strong acid-base interaction between the basic amine functionality and the acidic silanol groups (Si-OH) on the surface of standard silica gel[1]. This interaction often leads to significant peak tailing, irreversible adsorption, and low recovery of the target compound[1][2].
The goal of this guide is to provide a systematic approach to overcome these challenges, enabling researchers to make logical, evidence-based decisions for method development and achieve high-purity isolation of the target molecule.
Physicochemical Properties & Chromatographic Implications
A successful purification strategy is predicated on a thorough understanding of the analyte's physicochemical properties. These properties dictate the compound's behavior in a given chromatographic system.
| Property | Value | Source | Chromatographic Implication |
| IUPAC Name | This compound | [3][4] | - |
| Molecular Formula | C₆H₁₅NO | [3][4] | - |
| Molecular Weight | 117.19 g/mol | [4][5] | Influences diffusion rates and loading capacity. |
| Appearance | Colorless to light yellow liquid | [5] | - |
| Boiling Point | 178.5 ± 23.0 °C (Predicted) | [5] | Suitable for solvent removal under vacuum post-chromatography. |
| Polarity (XLogP3) | 0.1 | [4] | Highly polar; indicates strong affinity for polar stationary phases and poor retention in standard reversed-phase chromatography. |
| Basicity | Contains a secondary amine group. | - | The key challenge: strong interaction with acidic silica gel. Requires a basic modifier or an alternative stationary phase. |
The low LogP value confirms the compound's hydrophilic nature, suggesting that it will be highly retained on polar stationary phases like silica gel. The presence of the basic secondary amine is the most critical factor; it necessitates a strategy to passivate the acidic stationary phase to achieve a successful separation.
Rationale for Chromatographic Method Selection
Given the polar and basic nature of the analyte, several chromatographic modes can be considered.
-
Normal-Phase Chromatography (NPC) on Silica Gel: This is the most common laboratory purification technique. For this compound, it is only viable if the acidic nature of the silica is addressed. The most direct way to accomplish this is by adding a small amount of a competing, volatile base (e.g., triethylamine, ammonia) to the mobile phase[1][6]. This "passivates" the active silanol sites, allowing the analyte to elute with symmetrical peak shape.
-
Normal-Phase on Modified Media: Using a less acidic or basic stationary phase is an excellent alternative.
-
Amine-Functionalized Silica: These columns have aminopropyl groups bonded to the silica surface, creating a weakly basic environment that is ideal for purifying basic compounds without tailing[1].
-
Alumina (Basic or Neutral): Alumina is a suitable alternative to silica for the purification of basic compounds[2][7].
-
-
Reversed-Phase Chromatography (RPC): RPC uses a nonpolar stationary phase (e.g., C18) and a polar mobile phase[8]. Due to its high polarity, the target compound would likely have very poor retention. To increase retention, a high pH mobile phase could be used to suppress the ionization of the amine, making it less polar, but this often requires specialized pH-stable columns[1].
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an ideal, though more advanced, technique for separating very polar compounds[9][10]. It utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent and a small amount of water. The analyte partitions into a water-enriched layer on the surface of the stationary phase, providing excellent retention for hydrophilic molecules[11][12].
Detailed Purification Protocol
This protocol provides a step-by-step methodology for the purification of this compound using a standard silica gel column.
Workflow Overview
Materials and Equipment
-
Stationary Phase: Flash-grade silica gel (40-63 µm particle size).
-
Solvents: HPLC-grade or distilled Dichloromethane (DCM), Methanol (MeOH), and Triethylamine (TEA).
-
Analyte: Crude this compound.
-
Equipment: Glass chromatography column, fraction collector or test tubes, TLC plates (silica gel 60 F₂₅₄), TLC development chamber, rotary evaporator.
-
TLC Visualization: Potassium permanganate (KMnO₄) stain or Ninhydrin stain.
Step 1: Thin-Layer Chromatography (TLC) for Method Development
The causality behind this step is to efficiently determine a mobile phase composition that provides adequate separation before committing the entire sample to a large-scale column.
-
Prepare Eluent Systems: Prepare small volumes of potential mobile phases. A good starting point for polar compounds is a mixture of a moderately polar solvent and a polar solvent, with a basic additive.
-
System A: Dichloromethane (DCM) / Methanol (MeOH) / Triethylamine (TEA)
-
System B: Ethyl Acetate (EtOAc) / Hexane / Triethylamine (TEA)
-
-
Prepare Additive Stock: To ensure consistency, prepare a stock solution of the polar solvent containing the additive. For example, create a 10% TEA in MeOH solution. Then, you can easily prepare eluents like 95:5:0.5 DCM:MeOH:TEA by mixing 95 mL DCM with 5 mL of your stock solution.
-
Spot and Develop: Dissolve a small amount of the crude material in a suitable solvent (e.g., methanol). Spot the TLC plate and develop it in chambers containing different ratios of your chosen eluent systems (e.g., 98:2, 95:5, 90:10 DCM:MeOH, always with ~0.5-1% TEA).
-
Visualize and Select: After development, dry the plate and visualize it. Since the compound lacks a strong UV chromophore, staining is necessary.
-
KMnO₄ stain: Will visualize the alcohol functionality.
-
Ninhydrin stain: Will specifically react with the secondary amine to produce a colored spot.
-
-
Optimal Rƒ: The goal is to find a solvent system where the target compound has a retention factor (Rƒ) of 0.2-0.35 [13]. This Rƒ value ensures that the compound moves down the column at a reasonable rate, providing good separation from both less polar and more polar impurities.
Step 2: Column Packing
-
Secure the column vertically. Add a small plug of cotton or glass wool, followed by a thin layer of sand.
-
Choose a non-polar solvent from your selected eluent system (e.g., DCM or Hexane).
-
Prepare a slurry of silica gel in this solvent (approx. 50-100 g of silica per 1 g of crude mixture, depending on difficulty of separation).
-
Pour the slurry into the column. Use gentle pressure (air or nitrogen) to pack the silica bed evenly, ensuring there are no cracks or air bubbles.
-
Once packed, drain the solvent until it is level with the top of the silica bed.
Step 3: Sample Loading
For polar compounds, dry loading is often superior to liquid loading as it prevents the sample from dissolving poorly in the initial non-polar eluent and streaking down the column.
-
Dry Loading (Recommended): Dissolve the crude sample in a minimal amount of a volatile solvent (e.g., methanol). Add a small amount of silica gel (2-3 times the mass of the crude sample) to this solution.
-
Evaporate the solvent completely on a rotary evaporator to obtain a dry, free-flowing powder of the crude material adsorbed onto silica.
-
Carefully add this powder to the top of the packed column, creating a thin, even band.
-
Gently add a thin protective layer of sand on top of the sample layer.
Step 4: Elution and Fraction Collection
-
Carefully add the mobile phase selected from your TLC analysis to the column.
-
Begin eluting the column, collecting the solvent that passes through in fractions (e.g., 10-20 mL per test tube).
-
If separation is difficult, a gradient elution can be employed. Start with a less polar mobile phase (e.g., 98:2 DCM:MeOH with 0.5% TEA) and gradually increase the percentage of the more polar solvent (MeOH) over the course of the separation[6]. This will elute less polar impurities first, followed by your target compound, and finally the most polar impurities.
Step 5: Analysis of Fractions
-
Monitor the collected fractions using TLC. Spot multiple fractions onto a single TLC plate.
-
Develop and visualize the plate as done in the method development step.
-
Identify the fractions that contain your pure compound.
-
Combine the pure fractions into a clean, pre-weighed round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
Mechanistic Rationale: The Role of the Basic Modifier
The success of this protocol hinges on mitigating the interaction between the basic analyte and the acidic silica surface. The following diagram illustrates why adding a basic modifier like triethylamine (TEA) is crucial.
As shown in Figure 2A, the basic amine forms a strong, quasi-ionic bond with the acidic silanol groups, preventing clean elution. In Figure 2B, the triethylamine, a small and strong base, is added to the mobile phase. It preferentially neutralizes the active sites on the silica, creating a "passivated" surface. The analyte now interacts only weakly and reversibly with the surface, allowing it to travel down the column and be separated effectively.
Troubleshooting
| Problem | Possible Cause | Solution |
| Compound won't elute | Mobile phase is not polar enough. | Gradually increase the percentage of the polar solvent (e.g., methanol) in your eluent. |
| Compound elutes too quickly (Rƒ ≈ 1) | Mobile phase is too polar. | Decrease the percentage of the polar solvent or switch to a less polar solvent system. |
| Significant peak tailing | Insufficient passivation of silica. | Increase the concentration of triethylamine in the mobile phase (e.g., from 0.5% to 1-2%). |
| Poor separation from an impurity | Rƒ values are too close. | Use a shallower polarity gradient during elution. Alternatively, switch to a different solvent system (e.g., from DCM-based to EtOAc-based) or a different stationary phase (e.g., alumina). |
Conclusion
The purification of this compound by column chromatography is readily achievable with careful consideration of its polar and basic properties. The protocol detailed herein, utilizing a standard silica gel stationary phase with a triethylamine-modified mobile phase, provides a reliable and accessible method for obtaining this compound in high purity. By understanding the underlying chemical interactions and systematically developing the method starting from TLC, researchers can confidently address the challenges posed by this and similar amino alcohols. For applications requiring the highest purity or for more complex mixtures, exploring alternative stationary phases like amine-functionalized silica or HILIC is recommended.
References
-
Wikipedia. (2023). 2-Butanol. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12545025, 4-(Methylamino)butan-2-ol. Retrieved from [Link]
-
Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 28064324, this compound. Retrieved from [Link]
-
Teledyne ISCO. (2012, November 9). RediSep C-18 reversed phase column Purification of primary amines. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). HILIC – The Rising Star of Polar Chromatography. Retrieved from [Link]
-
ResearchGate. (2018, June 18). How can i isolate polar basic compound with silica gel column chromatography?. Retrieved from [Link]
-
Matysová, L., et al. (2008). Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups. Journal of Chromatography A, 1195(1-2), 104-113. Retrieved from [Link]
-
Zhang, T., et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry, 95(1), 302-315. Retrieved from [Link]
-
AZoM. (2015, October 16). Identification of Amines Found in Refineries via Ion Chromatography Using a High Capacity Cation Exchange Column. Retrieved from [Link]
-
Reddit. (2023, January 7). Purification of strong polar and basic compounds. Retrieved from [Link]
-
BUCHI. (n.d.). Why HILIC is what your polar compounds need for purification. Retrieved from [Link]
-
Wikipedia. (2023). Aqueous normal-phase chromatography. Retrieved from [Link]
-
Wang, J., & Wang, E. (1989). Organic analysis by ion chromatography. 1. Determination of aromatic amines and aromatic diisocyanates by cation-exchange chromatography with amperometric detection. The Analyst, 114(5), 555-558. Retrieved from [Link]
-
Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from [Link]
-
Agilent Technologies. (2018, May 1). Hydrophilic Interaction Chromatography Method Development and Troubleshooting. Retrieved from [Link]
-
Spudeit, D. A., et al. (2014). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC North America, 32(9), 696-705. Retrieved from [Link]
-
Wikipedia. (2023). Reversed-phase chromatography. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography. Retrieved from [Link]
-
Waters Corporation. (n.d.). Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. Retrieved from [Link]
-
Taylor & Francis Online. (2006). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, April 15). Ion-Exchange Chromatography. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15649173, 4-Amino-2-methylbutan-2-ol. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). B. Column Chromatography. Retrieved from [Link]
-
Aurora Chemistry for Everyone. (2022, June 8). Easy steps to write structure of 2-Methylbutan-2-ol [Video]. YouTube. Retrieved from [Link]
-
Reddit. (2022, September 24). Chromotography with free amines?. Retrieved from [Link]
Sources
- 1. biotage.com [biotage.com]
- 2. reddit.com [reddit.com]
- 3. 2-Methyl-4-(methylamino)-2-butanol 97% | CAS: 866223-53-2 | AChemBlock [achemblock.com]
- 4. This compound | C6H15NO | CID 28064324 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound CAS#: 866223-53-2 [m.chemicalbook.com]
- 6. Purification [chem.rochester.edu]
- 7. researchgate.net [researchgate.net]
- 8. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 9. Why HILIC is what your polar compounds need for purification | Buchi.com [buchi.com]
- 10. agilent.com [agilent.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. waters.com [waters.com]
- 13. chem.libretexts.org [chem.libretexts.org]
Mastering the Purification of Aminobutanol Compounds: A Guide to Advanced Recrystallization Techniques
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Purity in Aminobutanol Applications
Aminobutanol and its various isomers, such as 2-aminobutanol, 3-aminobutanol, and 4-aminobutanol, are pivotal chiral building blocks in the synthesis of a wide array of pharmaceuticals. Their structural and stereochemical integrity is paramount to the efficacy and safety of the final active pharmaceutical ingredient (API). Impurities, including regioisomers, stereoisomers, and byproducts from synthesis, can have significant pharmacological implications.[1][2] Therefore, robust and efficient purification methods are essential. Recrystallization stands out as a powerful technique for achieving the high purity required in research and drug development.[3]
This comprehensive guide provides detailed application notes and protocols for the recrystallization of aminobutanol compounds. It moves beyond generic procedures to offer insights into the underlying principles, enabling scientists to develop and optimize purification strategies tailored to the specific challenges posed by these polar, often low-melting-point compounds.
Foundational Principles of Recrystallization for Aminobutanol Compounds
Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a chosen solvent system at varying temperatures.[3] The ideal solvent will dissolve the target compound sparingly or not at all at low temperatures but will readily dissolve it at an elevated temperature.[4][5] As the saturated hot solution cools, the solubility of the target compound decreases, leading to the formation of crystals, while the impurities remain dissolved in the mother liquor.
Due to the polar nature of aminobutanol compounds, stemming from the presence of both an amine (-NH₂) and a hydroxyl (-OH) group, they exhibit high solubility in polar solvents like water and alcohols (e.g., ethanol, methanol).[6] This high solubility can present a challenge for efficient recrystallization from a single solvent, as a significant portion of the compound may remain in the mother liquor even upon cooling.
Solvent Selection: The Cornerstone of Successful Recrystallization
The choice of solvent is the most critical parameter in developing a successful recrystallization protocol. For aminobutanol compounds, a systematic approach to solvent screening is recommended.
Key Solvent Characteristics:
-
Solubility Profile: The compound should exhibit a steep solubility curve in the chosen solvent, meaning a significant increase in solubility with temperature.
-
Inertness: The solvent must not react with the aminobutanol.
-
Boiling Point: The solvent's boiling point should be low enough to be easily removed from the purified crystals but not so low that evaporation during filtration becomes problematic.[5]
-
Impurity Solubility: Impurities should either be highly soluble at all temperatures or insoluble in the hot solvent.
Commonly Employed Solvent Systems for Aminobutanol and Related Compounds:
-
Single-Solvent Systems: While challenging due to the high polarity of aminobutanols, lower alcohols like ethanol and isopropanol can sometimes be effective.
-
Mixed-Solvent (Binary) Systems: This is often the most effective approach for aminobutanol compounds. A "good" solvent in which the aminobutanol is highly soluble is paired with a "poor" solvent (anti-solvent) in which it is sparingly soluble. The two solvents must be miscible.[5][7] Common pairs include:
-
Ethanol/Water
-
Methanol/Water
-
Ethanol/Petroleum Ether
-
Isopropanol/Water
-
Acetonitrile/Water
-
The use of a mixed-solvent system allows for fine-tuning of the solvent polarity to achieve the optimal solubility profile for crystallization.[8]
Strategic Approaches to Aminobutanol Purification
Direct recrystallization of free aminobutanol bases can be challenging due to their physical properties. A highly effective and widely employed strategy involves the formation of diastereomeric salts, which often have more favorable crystallization characteristics.
Strategy 1: Purification via Diastereomeric Salt Formation and Recrystallization
This method is particularly powerful for the separation of enantiomers (chiral resolution) and the purification of a specific stereoisomer from a racemic mixture.
The Underlying Principle: A racemic mixture of aminobutanol is reacted with a chiral resolving agent, typically a chiral acid such as tartaric acid or mandelic acid, to form a pair of diastereomeric salts. These diastereomers have different physical properties, including solubility, allowing for their separation by fractional crystallization.
Workflow for Diastereomeric Salt Recrystallization:
Caption: Workflow for purification via diastereomeric salt formation.
Protocol 1: Chiral Resolution of Racemic 2-Aminobutanol using L-(+)-Tartaric Acid
This protocol is adapted from methodologies described in the literature for the resolution of aminobutanol enantiomers.[9][10]
Materials:
-
Racemic 2-aminobutanol
-
L-(+)-tartaric acid
-
Methanol (reagent grade)
-
Deionized water
-
Sodium hydroxide solution (e.g., 5 M)
-
Dichloromethane or other suitable organic solvent for extraction
Procedure:
-
Salt Formation:
-
In a suitable flask, dissolve L-(+)-tartaric acid in a minimal amount of a methanol/water mixture (e.g., 80:20 v/v) with gentle heating.
-
Slowly add a stoichiometric equivalent of racemic 2-aminobutanol to the warm tartaric acid solution with stirring.
-
-
Crystallization:
-
Allow the solution to cool slowly to room temperature. The less soluble diastereomeric salt, (S)-2-aminobutanol-L-tartrate, will begin to crystallize.
-
To maximize the yield, the flask can be placed in an ice bath for several hours once it has reached room temperature.
-
Seeding with a small crystal of the desired salt can be employed to induce crystallization if it does not occur spontaneously.[9]
-
-
Isolation and Purification of the Salt:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold methanol to remove the mother liquor containing the more soluble (R)-2-aminobutanol-L-tartrate.
-
The purity of the diastereomeric salt can be further enhanced by recrystallization from a methanol/water mixture.
-
-
Liberation of the Free Base:
-
Dissolve the purified diastereomeric salt in a minimal amount of water.
-
Cool the solution in an ice bath and slowly add a sodium hydroxide solution with stirring until the pH is strongly basic (pH > 12).
-
Extract the liberated (S)-2-aminobutanol into an organic solvent such as dichloromethane.
-
Dry the organic extracts over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the purified (S)-2-aminobutanol.
-
Strategy 2: Direct Recrystallization of Aminobutanol Free Base
For aminobutanol compounds that are already enantiomerically enriched or for achiral isomers, direct recrystallization can be a viable purification method. The key challenge is to overcome the high solubility in polar solvents.
Protocol 2: Recrystallization of (R)-3-Aminobutanol using a Mixed-Solvent System
While specific protocols for the direct recrystallization of aminobutanol free bases are not abundant in the literature, with purification often being achieved by distillation,[11][12] the principles of mixed-solvent recrystallization can be applied. This hypothetical protocol is based on established techniques for polar, low-melting-point compounds.
Materials:
-
Crude (R)-3-aminobutanol
-
Isopropanol (as the "good" solvent)
-
Toluene or Hexane (as the "poor" solvent/anti-solvent)
Procedure:
-
Solvent Screening (Small Scale):
-
In a small test tube, dissolve a small amount of crude (R)-3-aminobutanol in a minimal amount of isopropanol at room temperature.
-
Gradually add toluene or hexane dropwise until turbidity is observed.
-
Gently warm the mixture to see if it becomes clear. This indicates a suitable mixed-solvent system.
-
-
Dissolution:
-
In a larger flask, dissolve the crude (R)-3-aminobutanol in a minimal amount of warm isopropanol.
-
-
Inducing Crystallization:
-
While the solution is warm, slowly add the anti-solvent (toluene or hexane) dropwise with stirring until a faint cloudiness persists.
-
Add a few drops of warm isopropanol to redissolve the precipitate and obtain a clear, saturated solution.
-
-
Cooling and Crystal Growth:
-
Allow the flask to cool slowly to room temperature, undisturbed. Slow cooling is crucial for the formation of larger, purer crystals.
-
Once at room temperature, the flask can be placed in an ice bath to maximize crystal recovery.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of a cold mixture of the two solvents in the approximate final ratio.
-
Dry the crystals under vacuum. Due to the low melting point of some aminobutanol isomers, drying should be conducted at or below room temperature.
-
Data Presentation: Solvent Properties and Selection
A rational approach to solvent selection involves considering the physicochemical properties of both the aminobutanol isomer and the potential solvents.
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | General Applicability for Aminobutanols |
| Water | 100 | 80.1 | Often too high solubility for direct recrystallization of the free base; useful for salt formation and liberation steps. |
| Methanol | 65 | 32.7 | Good "soluble" solvent in mixed-solvent systems; also used for recrystallizing diastereomeric salts.[9] |
| Ethanol | 78 | 24.5 | A versatile "soluble" solvent, commonly used in mixed-solvent systems.[5][13] |
| Isopropanol | 82 | 19.9 | A good "soluble" solvent, often providing a better solubility profile than methanol or ethanol. |
| Acetonitrile | 82 | 37.5 | Can be used as a "soluble" solvent in mixed-solvent systems. |
| Ethyl Acetate | 77 | 6.0 | May act as a "soluble" or "poor" solvent depending on the specific aminobutanol isomer and temperature. |
| Toluene | 111 | 2.4 | A common "poor" solvent (anti-solvent) for polar compounds. |
| Hexane | 69 | 1.9 | A non-polar "poor" solvent (anti-solvent). |
| Diethyl Ether | 35 | 4.3 | Can be used as an anti-solvent, but its high volatility requires careful handling. |
Troubleshooting Common Recrystallization Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No Crystals Form Upon Cooling | - Solution is not saturated.- Compound is too soluble in the chosen solvent. | - Evaporate some of the solvent to increase the concentration.- Add a less polar anti-solvent.- Scratch the inside of the flask with a glass rod at the meniscus.- Add a seed crystal of the pure compound. |
| "Oiling Out" (Formation of a Liquid Instead of Crystals) | - The melting point of the compound is below the temperature of the solution.- The solution is supersaturated to a very high degree.- High concentration of impurities. | - Add more of the "good" solvent to lower the saturation point and reheat.- Allow the solution to cool more slowly.- Consider a different solvent system with a lower boiling point.[14] |
| Low Recovery of Crystals | - Too much solvent was used.- The compound has significant solubility in the cold solvent.- Premature crystallization during hot filtration. | - Concentrate the mother liquor and cool again to obtain a second crop of crystals.- Use a more effective anti-solvent.- Ensure the filtration apparatus is pre-heated. |
| Crystals are Colored | - Presence of colored impurities. | - Add a small amount of activated charcoal to the hot solution before filtration. Use sparingly to avoid adsorption of the target compound. |
Conclusion
The purification of aminobutanol compounds by recrystallization is a nuanced process that often requires a strategic approach beyond simple single-solvent methods. The formation and recrystallization of diastereomeric salts is a powerful technique, particularly for chiral separations. For direct recrystallization of the free bases, mixed-solvent systems are generally necessary to modulate the solubility of these polar compounds. By understanding the fundamental principles of solubility and crystallization and by systematically screening solvent systems, researchers can develop robust and efficient protocols to achieve the high purity of aminobutanol compounds required for their critical applications in research and pharmaceutical development.
References
- Google Patents. (n.d.). Process for manufacturing 2-aminobutanol.
-
Wired Chemist. (n.d.). Recrystallization. Retrieved February 3, 2026, from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved February 3, 2026, from [Link]
-
Sciencemadness.org. (2020, September 27). Recrystallization with dual solvent system? Retrieved February 3, 2026, from [Link]
-
Recrystallization. (n.d.). Retrieved February 3, 2026, from [Link]
- Google Patents. (n.d.). Synthetic method of L-2-aminobutanol.
-
University of Rochester Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved February 3, 2026, from [Link]
-
Crystallization. (n.d.). Retrieved February 3, 2026, from [Link]
-
Medicines for All institute (M4ALL). (2019, November 18). PROCESS DEVELOPMENT REPORT. Retrieved February 3, 2026, from [Link]
-
Stanciu, L. A., & Stanciu, G. A. (2013). Crystallization of Amino Acids on a 21-well Circular PMMA Platform using Metal-Assisted and Microwave-Accelerated Evaporative Crystallization. Nano biomedicine and engineering, 5(4), 140-147. [Link]
-
ResearchGate. (n.d.). Preparation of Optically Active 2-Aminobutanoic Acid via Optical Resolution by Replacing Crystallization | Request PDF. Retrieved February 3, 2026, from [Link]
- Google Patents. (n.d.). Preparation method of (R) -3-aminobutanol.
-
Zhang, Y., et al. (2021). The Crystallization of Active Pharmaceutical Ingredients with Low Melting Points in the Presence of Liquid–Liquid Phase Separation. Crystals, 11(10), 1234. [Link]
-
Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island. [Link]
- Google Patents. (n.d.). Preparation of d-2-amino-1-butanol salts.
-
Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Retrieved February 3, 2026, from [Link]
-
PubChem. (n.d.). 4-Amino-1-butanol. Retrieved February 3, 2026, from [Link]
-
ElectronicsAndBooks. (n.d.). Solubility of Toluene in Aqueous Solutions of Various Benzenecarboxylates with or without I-Butanol. Retrieved February 3, 2026, from [Link]
-
ResearchGate. (n.d.). (PDF) The Crystallization of Active Pharmaceutical Ingredients with Low Melting Points in the Presence of Liquid-Liquid Phase Separation. Retrieved February 3, 2026, from [Link]
- Google Patents. (n.d.). Method for preparing (R) -3-aminobutanol.
-
Two types of isomerism are shown by amino acids basically due to the presence of asymmet. (n.d.). Retrieved February 3, 2026, from [Link]
-
ResearchGate. (n.d.). (PDF) Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. Retrieved February 3, 2026, from [Link]
-
Kubilli, M. H., & Samejima, K. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. Nutrients, 14(14), 2841. [Link]
-
Der Pharma Chemica. (2018). Process for the Preparation of Dolutegravir Intermediate: (R)-3-Amino Butanol. Retrieved February 3, 2026, from [Link]
- Google Patents. (n.d.). Crystallization of amino acid.
-
Journal of Chemical Education. (n.d.). Solvent selection for recrystallization: An undergraduate organic experiment. Retrieved February 3, 2026, from [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.3F: Mixed Solvents. Retrieved February 3, 2026, from [Link]
- Google Patents. (n.d.). Preparation method of chiral compound S-(+)- and R-(-)-2-aminobutanol.
-
COSMILE Europe. (n.d.). 2-AMINOBUTANOL – Ingredient. Retrieved February 3, 2026, from [Link]
-
Eureka | Patsnap. (n.d.). Preparation method of (R)-3-amino butanol. Retrieved February 3, 2026, from [Link]
-
ResearchGate. (n.d.). (a) Temperature dependence of the solubility of toluene in water (data... | Download Scientific Diagram. Retrieved February 3, 2026, from [Link]
-
Royal Society of Chemistry. (2021, May 18). Effects of molecular shape on alcohol aggregation and water hydrogen bond network behavior in butanol isomer solutions. Retrieved February 3, 2026, from [Link]
-
Wikipedia. (n.d.). 1-Butanol. Retrieved February 3, 2026, from [Link]
Sources
- 1. rroij.com [rroij.com]
- 2. researchgate.net [researchgate.net]
- 3. mt.com [mt.com]
- 4. Recrystallization [wiredchemist.com]
- 5. community.wvu.edu [community.wvu.edu]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. USRE29588E - Preparation of d-2-amino-1-butanol salts - Google Patents [patents.google.com]
- 10. CN101863779A - Preparation method of chiral compound S-(+)- and R-(-)-2-aminobutanol - Google Patents [patents.google.com]
- 11. medicines4all.vcu.edu [medicines4all.vcu.edu]
- 12. derpharmachemica.com [derpharmachemica.com]
- 13. CN105061224A - Synthetic method of L-2-aminobutanol - Google Patents [patents.google.com]
- 14. rubingroup.org [rubingroup.org]
experimental setup for ring-opening of epoxides to form amino alcohols
Application Note: Strategic Synthesis of
Executive Summary
-Amino alcohols are privileged pharmacophores found in a vast array of bioactive compounds, includingThis guide moves beyond basic textbook definitions to provide three field-validated protocols for the aminolysis of epoxides. We prioritize methods that offer distinct advantages: Lewis Acid Catalysis (for difficult/hindered substrates), "On-Water" Synthesis (for green chemistry compliance), and Microwave-Assisted (for high-throughput library generation).
Mechanistic Grounding & Regiocontrol
The decision of which protocol to use is dictated by the required regioselectivity.
The ring-opening of epoxides is governed by a competition between steric hindrance and electronic stabilization.
-
Pathway A (Basic/Neutral): Under classical
conditions, the nucleophile (amine) attacks the least hindered carbon. -
Pathway B (Acidic/Lewis Acid): Coordination of the epoxide oxygen to a metal center (
) or proton weakens the C-O bond. This builds partial positive charge on the carbons.[1] The nucleophile attacks the carbon that can best stabilize this positive charge (usually the more substituted carbon), effectively inverting the regioselectivity.
Diagram 1: Regioselectivity Decision Tree
Caption: Mechanistic divergence in epoxide aminolysis. Steric factors dominate in neutral media, while electronic stabilization dictates regiochemistry under Lewis Acid catalysis.
Experimental Selection Matrix
| Feature | Protocol A: Metal Triflate | Protocol B: On-Water | Protocol C: Microwave |
| Primary Driver | Regiocontrol & Yield | Sustainability & mildness | Speed (HTS) |
| Catalyst | None (Water interface) | None or solid support | |
| Solvent | Acetonitrile / DCM | Water (Heterogeneous) | Solvent-free / EtOH |
| Temp/Time | RT (1-4 h) | RT to 40°C (2-12 h) | 80-120°C (5-20 min) |
| Selectivity | High ( | High ( | Moderate |
| Scalability | High (Gram to Kilo) | Moderate | Low (mg scale) |
Detailed Protocols
Protocol A: Metal Triflate Catalyzed Aminolysis
Best for: Deactivated amines (anilines) or when "anti-Markovnikov" regioselectivity is required on styrenyl systems.
Rationale: Metal triflates act as mild, water-tolerant Lewis acids. They coordinate to the epoxide oxygen, increasing electrophilicity without causing immediate polymerization.
Materials:
-
Epoxide (1.0 equiv)
-
Amine (1.0 - 1.1 equiv)
-
Catalyst:
(5 mol%) or (2-5 mol%) -
Solvent: Acetonitrile (
) or Dichloromethane (DCM)
Step-by-Step Procedure:
-
Catalyst Activation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, weigh out the metal triflate catalyst (e.g., 5 mol%).
-
Note: While triflates are water-tolerant, best results are obtained with dry solvents to prevent hydrolysis of the epoxide to a diol.
-
-
Solvation: Add Acetonitrile (concentration ~0.5 M relative to epoxide). Stir until the catalyst is dissolved or finely suspended.
-
Amine Addition: Add the amine (1.0 equiv) in one portion.
-
Epoxide Addition: Add the epoxide (1.0 equiv) dropwise over 5 minutes.
-
Critical: If the reaction is exothermic (common with low MW aliphatic amines), cool the flask to 0°C during addition, then warm to Room Temperature (RT).
-
-
Monitoring: Stir at RT. Monitor via TLC (typically 30 min to 4 hours).
-
Stain: Use Ninhydrin (for primary amines) or
(general).
-
-
Quench & Work-up:
-
Add water (10 mL). Extract with Ethyl Acetate (
mL). -
Wash combined organics with brine. Dry over
. -
Concentrate in vacuo.
-
-
Purification: Flash column chromatography (Hexanes/EtOAc).
Protocol B: "On-Water" Promoted Synthesis
Best for: Green chemistry applications, acid-sensitive substrates, and rapid synthesis without purification.
Rationale: The "On-Water" effect utilizes the unique hydrogen-bonding network at the organic-water interface to accelerate reactions that are slow in organic solvents. This method often requires no catalyst.
Step-by-Step Procedure:
-
Setup: Use a vial (for small scale) or flask with vigorous stirring capabilities.
-
Mixing: Add the epoxide (1.0 equiv) and amine (1.0 - 1.2 equiv) to the vessel.
-
Water Addition: Add distilled water.
-
Volume: The reaction should be heterogeneous (emulsion). Do not add enough water to dissolve the reactants if they are water-soluble; the interface is key.
-
-
Reaction: Stir vigorously at RT.
-
Observation: The mixture often becomes turbid or forms a milky emulsion.
-
Time: 1 to 12 hours.[2]
-
-
Work-up (Filtration Method):
-
If the product is solid (common with aromatic amines), simply filter the precipitate and wash with cold water.
-
Yield: Often >90% purity without chromatography.
-
-
Work-up (Extraction Method):
-
If liquid, extract with minimal EtOAc, dry, and concentrate.
-
Workflow Visualization
Diagram 2: Experimental Workflow (Triflate Method)
Caption: Step-by-step execution for the Lewis Acid catalyzed ring-opening protocol.
Safety & Troubleshooting
Core Hazards:
-
Epoxides: Many are potential carcinogens and mutagens (alkylating agents). Handle in a fume hood.
-
Amines: Corrosive and skin sensitizers.
-
Exotherms: The ring-opening reaction releases significant energy (strain release). Always run a small-scale pilot (50-100 mg) before scaling to grams.
Troubleshooting Table:
| Issue | Probable Cause | Solution |
| Low Conversion | Deactivated amine (e.g., nitro-aniline) | Switch to Protocol A (Triflate) or heat to 60°C. |
| Polymerization | Epoxide homopolymerization | Reduce catalyst loading; ensure amine is present before epoxide addition. |
| Regio-scrambling | Mixed mechanism | Lower temperature; switch to a more specific catalyst (e.g., |
| Hydrolysis (Diol formation) | Wet solvent (in Protocol A) | Flame dry glassware; use anhydrous MeCN. |
References
-
Cepanec, I., et al. (2003).[3] "Calcium trifluoromethanesulfonate-catalyzed aminolysis of epoxides." Tetrahedron, 59(14), 2435-2439.
-
Azizi, N., & Saidi, M. R. (2005). "LiClO4-catalyzed regioselective aminolysis of epoxides with various amines." Canadian Journal of Chemistry, 83, 505-507.
-
Shivani, et al. (2007). "Water-promoted highly regioselective ring opening of epoxides with amines at room temperature." Journal of Chemical Sciences, 119, 299–306.
-
Ollevier, T., & Lavie-Compin, G. (2002). "Bismuth triflate-catalyzed mild and efficient ring opening of epoxides with aromatic amines." Tetrahedron Letters, 43(44), 7891-7893.
-
Chini, M., et al. (1990). "Metal salts as new catalysts for the regioselective opening of epoxides by anilines." Tetrahedron Letters, 31(32), 4661-4664.
Sources
GC-MS analysis of 2-Methyl-4-(methylamino)butan-2-ol
Application Note: High-Performance GC-MS Analysis of 2-Methyl-4-(methylamino)butan-2-ol
Executive Summary
This compound (CAS: 866223-53-2) is a critical pharmaceutical analytical impurity (PAI) and synthetic intermediate, often encountered in the development of oxazocenones and sibutramine-related compounds. Its analysis is complicated by its amphiphilic nature: the molecule possesses a basic secondary amine and a steric tertiary alcohol.
Direct injection GC-MS often yields poor peak symmetry due to adsorption on active silanol sites. This guide presents a validated Two-Tier Strategy :
-
Tier 1 (Screening): Direct injection using base-deactivated stationary phases.
-
Tier 2 (Quantitation): Silylation derivatization (MSTFA) for trace-level analysis, offering superior peak shape and mass spectral specificity.
Chemical Intelligence & Properties
| Property | Data | Relevance to Analysis |
| CAS Number | 866223-53-2 | Unique Identifier |
| Formula | C₆H₁₅NO | MW = 117.19 g/mol |
| Structure | Tertiary Alcohol + Secondary Amine | Dual polarity challenges; requires deactivation or derivatization. |
| Boiling Point | ~178.5°C (Predicted) | Suitable for GC; elutes mid-chromatogram. |
| pKa | ~15.19 (Alcohol), ~10 (Amine) | Highly basic; will tail severely on standard non-polar columns (e.g., DB-5). |
Experimental Protocols
Tier 1: Direct Injection (Rapid Screening)
Use this method for raw material purity checks (>0.1% w/w).
-
Column: Rtx-Volatile Amine or CP-Volamine (30 m x 0.32 mm x 5.0 µm).
-
Rationale: These columns utilize base-deactivated stationary phases that prevent the amine group from interacting with silanols, eliminating the need for derivatization.
-
-
Inlet: Split (20:1), 250°C. Use a base-deactivated liner (e.g., Sky® Precision Liner with Wool).
-
Carrier Gas: Helium @ 1.5 mL/min (Constant Flow).
-
Oven Program:
-
50°C (hold 1 min)
-
Ramp 15°C/min to 220°C
-
Hold 3 min.
-
Tier 2: Derivatization (Trace Quantitation)
Use this method for impurity profiling (<0.05% w/w) or biological matrices.
Reagent Chemistry: We utilize N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS .
-
Mechanism: The secondary amine is silylated rapidly. The tertiary alcohol is sterically hindered but will react with the catalyst (TMCS) and heat.
-
Reaction:R-OH + R-NH-CH3 + MSTFA → R-O-TMS + R-N(TMS)-CH3
Step-by-Step Protocol:
-
Preparation: Weigh 10 mg sample into a 1.5 mL GC vial.
-
Dissolution: Add 500 µL anhydrous Pyridine (scavenges acid byproducts).
-
Derivatization: Add 100 µL MSTFA + 1% TMCS .
-
Incubation: Cap and heat at 65°C for 30 minutes .
-
Critical: Room temperature is insufficient for the tertiary alcohol.
-
-
Injection: Inject 1 µL (Split 10:1) into a 5% Phenyl-arylene column (e.g., DB-5MS or ZB-5MS).
Mass Spectral Interpretation
Understanding the fragmentation is vital for confirmation.
A. Native Molecule (Direct Injection)
-
Base Peak (m/z 44): Dominant alpha-cleavage at the amine.
-
CH3-NH-CH2-CH2... → cleavage → [CH2=NH-CH3]+ (m/z 44).
-
-
Diagnostic Ion (m/z 59): Alpha-cleavage at the tertiary alcohol.
-
...CH2-C(OH)(CH3)2 → cleavage → [(CH3)2-C=OH]+ (m/z 59).
-
-
Molecular Ion (m/z 117): Very weak or absent due to rapid fragmentation.
B. Di-TMS Derivative (Derivatized)
-
Molecular Weight: 117 + 72 (TMS on N) + 72 (TMS on O) - 2 (H) = 261 amu .
-
Base Peak (m/z 116): The amine alpha-cleavage shifts by +72 amu.
-
[CH2=N(TMS)-CH3]+ (m/z 44 + 72 = 116).
-
-
Diagnostic Ion (m/z 131): The alcohol alpha-cleavage shifts.
-
[(CH3)2-C=O-TMS]+ (m/z 59 + 72 = 131).
-
-
Silicon Ion (m/z 73): [Si(CH3)3]+ – Confirming silylation.
Visualized Workflows
Figure 1: Analytical Decision Matrix
Caption: Analytical workflow decision tree selecting between direct injection and derivatization based on sensitivity needs.
Figure 2: Fragmentation Mechanism (Di-TMS Derivative)
Caption: Primary fragmentation pathways for the Di-TMS derivative under Electron Impact (70eV) ionization.
Method Validation Parameters
To ensure Trustworthiness and Self-Validation , the following criteria must be met during method setup:
| Parameter | Acceptance Criteria | Troubleshooting |
| System Suitability | Peak Tailing Factor < 1.5 | If >1.5, trim column or replace liner (active sites). |
| Derivatization Efficiency | No native peak (m/z 44/59) visible | If native peak exists, increase reaction time or check moisture in pyridine. |
| Linearity (R²) | > 0.995 (0.5 - 100 ppm) | Use internal standard (e.g., Dodecane or a deuterated analog). |
| Carryover | < 0.1% in blank after high std | Increase final hold time at 300°C. |
References
-
Sigma-Aldrich. (n.d.). This compound Product Information. Retrieved from
-
Schummer, C., et al. (2009). Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds. Talanta. Link
-
Little, J. L. (1999). Artifacts in Trimethylsilyl Derivatization for Gas Chromatography-Mass Spectrometry. Journal of Chromatography A. Link
-
NIST Mass Spectrometry Data Center. (2023). Electron Ionization Mass Spectra of Amine Derivatives. NIST Chemistry WebBook. Link
-
PubChem. (2023). Compound Summary: this compound (CAS 866223-53-2).[1][2][3][4][5] National Library of Medicine. Link
Sources
using 2-Methyl-4-(methylamino)butan-2-ol as a reagent in oxazocenone preparation
Application Notes and Protocols
Title: A Proposed Synthetic Strategy for Novel Oxazocenones via Intramolecular Cyclization of 2-Methyl-4-(methylamino)butan-2-ol Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract and Forward-Looking Statement
Oxazocenones, eight-membered heterocyclic scaffolds containing both nitrogen and oxygen heteroatoms, represent a novel and underexplored area of chemical space. Their larger, flexible ring structure offers potential for unique pharmacological profiles compared to more common five- and six-membered heterocycles.[1][2] This application note outlines a proposed, theoretically grounded synthetic pathway for the preparation of a novel class of substituted oxazocenones. The core of this strategy utilizes the bifunctional nature of this compound, a readily available amino alcohol, as a key architectural component.[3][4]
The protocols detailed herein are based on established and robust chemical transformations—namely amide bond formation and macrolactonization (intramolecular esterification)—adapted for this specific target class.[5] This document serves as a comprehensive guide for researchers aiming to explore this new frontier of heterocyclic chemistry, providing not only a step-by-step experimental blueprint but also a deep dive into the chemical rationale and anticipated challenges.
Introduction: The Case for Oxazocenones
Heterocyclic compounds form the bedrock of medicinal chemistry, with nitrogen and oxygen-containing rings featuring prominently in a vast array of approved therapeutics.[6][7][8] While five-membered oxazolidinones and six-membered oxazinanones are well-established pharmacophores with activities ranging from antibacterial to anticancer, the larger eight-membered oxazocenone ring system remains largely uninvestigated.[8][9][10][11] The synthesis of medium-to-large rings (8-11 members) presents unique challenges, primarily the entropic unfavorability of ring closure, which often leads to competitive intermolecular polymerization.[1][12]
However, overcoming these challenges unlocks novel molecular architectures. The 1,5-relationship between the nitrogen and oxygen atoms derived from this compound provides a strategic starting point for building an eight-membered ring. This guide proposes a robust two-step sequence involving an initial acylation followed by a high-dilution, base-catalyzed intramolecular cyclization to yield the target oxazocenone.
Proposed Reaction Scheme and Mechanism
The proposed synthesis involves two key transformations:
-
Amide Coupling: The secondary amine of this compound is significantly more nucleophilic than the sterically hindered tertiary alcohol. This chemoselectivity allows for a clean, initial reaction with a bifunctional acylating agent, such as adipoyl chloride, to form a linear amide intermediate, leaving the hydroxyl group unreacted.
-
Intramolecular Cyclization (Macrolactonization): The resulting intermediate, possessing a terminal acid chloride (or a corresponding ester) and a free hydroxyl group, is then induced to cyclize under high-dilution conditions. This critical step minimizes intermolecular side reactions and favors the formation of the desired eight-membered ring.
The causality is clear: by leveraging the inherent difference in nucleophilicity between the amine and the tertiary alcohol, we can build a linear precursor perfectly primed for a subsequent ring-closing reaction.
Figure 1: Proposed two-step synthesis of a novel oxazocenone.
Detailed Experimental Protocols
This section provides a self-validating workflow. Each step includes checkpoints and characterization methods to ensure the desired transformation has occurred before proceeding.
Materials and Equipment
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥95% | e.g., Fluorochem | [4] Confirm purity by NMR before use. |
| Adipoyl chloride | 98% | Sigma-Aldrich | Handle in a fume hood. |
| Dichloromethane (DCM), anhydrous | DriSolv™ Grade | EMD Millipore | Required for moisture-sensitive steps. |
| Triethylamine (Et₃N) | ≥99.5% | Sigma-Aldrich | Distill from CaH₂ before use. |
| 4-Dimethylaminopyridine (DMAP) | ≥99% | Sigma-Aldrich | Catalyst for cyclization. |
| Toluene, anhydrous | DriSolv™ Grade | EMD Millipore | High-boiling solvent for cyclization. |
| Saturated aq. NaHCO₃ | Reagent Grade | Fisher | For aqueous workup. |
| Brine | Reagent Grade | Fisher | For aqueous workup. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Fisher | For drying organic layers. |
| Silica Gel | 230-400 mesh | SiliCycle | For column chromatography. |
Equipment: Syringe pump, three-neck round-bottom flasks, reflux condenser, magnetic stirrers, rotary evaporator, standard glassware.
Protocol 1: Synthesis of the Linear Amide Intermediate
-
Rationale: This step selectively acylates the secondary amine. Using a non-nucleophilic base like triethylamine scavenges the HCl byproduct without promoting side reactions. The reaction is initiated at 0 °C to control the initial exothermic reaction.
-
Inert Atmosphere: Set up a 250 mL three-neck flask, equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet. Flame-dry the glassware and allow it to cool to room temperature under a stream of dry nitrogen.
-
Reagent Preparation: Dissolve this compound (1.0 eq, e.g., 5.0 g) and triethylamine (1.2 eq) in anhydrous DCM (100 mL) in the flask. Cool the solution to 0 °C in an ice bath.
-
Slow Addition: In the dropping funnel, prepare a solution of adipoyl chloride (1.05 eq) in anhydrous DCM (50 mL). Add this solution dropwise to the stirred amino alcohol solution over 60 minutes.
-
Expert Insight: A slow addition rate is crucial to prevent the formation of diamide byproducts from the reaction of a second molecule of the amino alcohol with the intermediate.
-
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amino alcohol is consumed.
-
Workup: Quench the reaction by slowly adding 50 mL of deionized water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated aq. NaHCO₃ (2 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Validation: The crude product, a viscous oil or low-melting solid, should be analyzed by ¹H NMR and Mass Spectrometry (MS) to confirm the formation of the linear amide-acid chloride intermediate before proceeding. The presence of the hydroxyl and amide protons and a mass corresponding to the expected product validates this step.
Protocol 2: Intramolecular Cyclization to Form the Oxazocenone
-
Rationale: This macrolactonization is the most critical step. The "high-dilution principle" is employed by using a syringe pump for slow addition into a large volume of heated solvent. This ensures that the concentration of the linear intermediate remains extremely low, favoring the unimolecular ring-closing reaction over bimolecular polymerization. DMAP is a highly effective nucleophilic catalyst for esterification.
-
High-Dilution Setup: In a 2 L three-neck flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add anhydrous toluene (1 L) and DMAP (1.5 eq). Heat the solvent to reflux (approx. 110 °C).
-
Syringe Pump Addition: Dissolve the crude linear intermediate from Protocol 1 in anhydrous toluene (100 mL). Draw this solution into a gas-tight syringe and place it on a syringe pump.
-
Slow Addition: Add the intermediate solution to the refluxing toluene/DMAP mixture via the syringe pump over a period of 8-12 hours.
-
Expert Insight: The long addition time is the single most important parameter for achieving a good yield of the monomeric cyclic product. A faster addition will inevitably lead to the formation of linear and cyclic polymers.
-
-
Reaction Completion: After the addition is complete, continue to reflux the mixture for an additional 4 hours to ensure complete cyclization.
-
Workup: Cool the reaction mixture to room temperature.
-
Wash the toluene solution sequentially with 1 M HCl (2 x 200 mL) to remove DMAP, saturated aq. NaHCO₃ (2 x 200 mL), and brine (1 x 200 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification and Validation: The crude product will likely be an oil. Purify by silica gel column chromatography using a hexane/ethyl acetate gradient.
-
Combine fractions containing the desired product (identified by TLC).
-
The final product's structure and purity should be rigorously confirmed by ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and Infrared (IR) spectroscopy. The disappearance of the hydroxyl proton signal in the NMR and the appearance of a characteristic ester carbonyl stretch in the IR spectrum will serve as key validation points.
-
Data Presentation and Expected Outcomes
The following tables summarize the stoichiometry and expected results for this proposed synthesis.
Table 1: Reagent Stoichiometry (Example Scale)
| Compound | Mol. Wt. ( g/mol ) | Amount (g) | Moles (mmol) | Equiv. |
|---|---|---|---|---|
| This compound | 117.19 | 5.00 | 42.67 | 1.0 |
| Adipoyl chloride | 183.03 | 8.18 | 44.80 | 1.05 |
| Triethylamine | 101.19 | 5.18 | 51.20 | 1.2 |
| DMAP | 122.17 | 7.82 | 64.00 | 1.5 |
Table 2: Process Parameters and Expected Yields
| Parameter | Step 1: Amidation | Step 2: Cyclization |
|---|---|---|
| Solvent | Anhydrous DCM | Anhydrous Toluene |
| Temperature | 0 °C to Room Temp. | Reflux (~110 °C) |
| Reaction Time | 4-6 hours | 12-16 hours total |
| Key Technique | Slow addition of acyl chloride | High-dilution via syringe pump |
| Anticipated Yield (Crude) | >90% | 20-40% |
| Anticipated Yield (Pure) | - | 15-30% |
Note: Yields for macrolactonization reactions are often modest due to the inherent entropic barrier and potential for side reactions. The provided estimates are realistic targets for an initial investigation.
Visualization of Experimental Workflow
Figure 2: Step-by-step experimental workflow for oxazocenone synthesis.
References
-
Mahdi, A., & Alani, B. (2022). Oxazolidinones Antibiotics, Chemistry, Applications and Role in COVID-19 Treatment. Scientific Research Publishing. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of oxazolidinones. Retrieved from [Link]
-
Al-Masum, M., Lott, B., & Ghazialsharif, N. (2014). An Efficient Reaction Process for the Synthesis of Oxazinanes, and Oxazolidines in the Presence of Air. Scientific Research Publishing. Available at: [Link]
-
ResearchGate. (2019). Eight-membered Rings With One Nitrogen. Request PDF. Available at: [Link]
-
qcc.edu. (2025). Brand New this compound Highly Recommended. Available at: [Link]
-
Frontiers in Chemistry. (2019). Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis. Available at: [Link]
-
Wiley Online Library. (2019). Medicinal chemistry of oxazines as promising agents in drug discovery. Chemical Biology & Drug Design. Available at: [Link]
-
Biblioteca Digital do IPB. (n.d.). Eight-Membered Rings With One Oxygen Atom. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of N-Heterocycles. Retrieved from [Link]
-
Royal Society of Chemistry. (2024). Synthesis of an 8-membered oxygen-containing benzo-fused heterocycle using flow technologies. Available at: [Link]
-
ResearchGate. (2023). (PDF) Oxazolidinones as Versatile Scaffolds in Medicinal Chemistry. Available at: [Link]
-
National Center for Biotechnology Information. (2023). Oxazolidinones as versatile scaffolds in medicinal chemistry. RSC Medicinal Chemistry. Available at: [Link]
-
Scribd. (n.d.). Heterocyclic Compounds (8-Membered Ring). Abdulrahman Al-Sumait University. Available at: [Link]
-
ResearchGate. (2019). (PDF) Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis. Available at: [Link]
-
Semantic Scholar. (2019). Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis. Available at: [Link]
-
DiVA portal. (n.d.). Amino Alcohols: Stereoselective Synthesis and Applications in Diversity-Oriented Synthesis. Available at: [Link]
-
National Center for Biotechnology Information. (2013). Synthesis of 1,2-Aminoalcohols through Enantioselective Aminoallylation of Ketones by Cu-Catalyzed Reductive Coupling. Journal of the American Chemical Society. Available at: [Link]
-
YouTube. (2025). Synthesis of a Cycloketone from Dicarboxylic Acid. Organic Chemistry with Victor. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. scribd.com [scribd.com]
- 3. qcc.edu [qcc.edu]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. youtube.com [youtube.com]
- 6. Medicinal chemistry of oxazines as promising agents in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. N-Heterocycle synthesis [organic-chemistry.org]
- 8. Oxazolidinones as versatile scaffolds in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Oxazolidinones Antibiotics, Chemistry, Applications and Role in COVID-19 Treatment [scirp.org]
- 10. Frontiers | Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of an 8-membered oxygen-containing benzo-fused heterocycle using flow technologies – an exercise in undertaking research with sustainability ... - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00528G [pubs.rsc.org]
Spectroscopic Characterization of Tertiary Amino Alcohols: An Optimized FT-IR Protocol
Executive Summary
Tertiary amino alcohols (e.g., Triethanolamine, N-methyldiethanolamine) represent a unique class of bifunctional compounds critical to pharmaceutical synthesis, polyurethane catalysis, and gas treatment. Their characterization via Fourier Transform Infrared (FT-IR) spectroscopy presents specific challenges: distinguishing overlapping C-N/C-O modes, managing extreme hygroscopicity, and differentiating intra- vs. intermolecular hydrogen bonding.
This guide provides a field-validated protocol for the structural confirmation of tertiary amino alcohols. Unlike standard alcohol or amine protocols, this method prioritizes the detection of the N–H absence (confirming tertiary status) and the resolution of hydrogen-bonding networks using Attenuated Total Reflectance (ATR).
Chemical Context & Challenges
The Bifunctional Challenge
Tertiary amino alcohols contain two active sites: a tertiary amine (
-
The Amine: Being tertiary, it lacks an N-H bond, meaning the diagnostic N-H stretch (
cm ) must be absent.[1] -
The Alcohol: The O-H stretch is dominant but highly sensitive to hydrogen bonding.
-
The Interaction: The nitrogen lone pair can accept a proton from the hydroxyl group, forming a stable 5- or 6-membered intramolecular hydrogen bond ring. This creates spectral features distinct from simple alcohols.[2][3]
Critical Interference: Hygroscopicity & CO₂
Tertiary amino alcohols are notoriously hygroscopic. Absorbed atmospheric water creates a broad O-H band that masks the sample's intrinsic hydroxyl features and adds a water bending mode at
Pre-Analytical Workflow
The following decision matrix ensures sample integrity before the beam ever strikes the crystal.
Figure 1: Pre-analytical decision tree emphasizing moisture control for hygroscopic amines.
Experimental Protocol
Instrumentation & Accessories
-
Spectrometer: FT-IR with DTGS detector (MCT is unnecessary unless kinetics are involved).
-
Sampling Mode: Single-Reflection ATR (Attenuated Total Reflectance).
-
Crystal Selection:Diamond is preferred for chemical resistance and hardness. ZnSe is acceptable but requires care with pH > 9 (common for amines) to avoid etching.
-
Why not Transmission? Liquid cells are difficult to clean of viscous amines; KBr pellets absorb water, confusing the O-H analysis. ATR is the standard for this application [1].
-
Step-by-Step Procedure
-
System Purge: Purge the spectrometer optics with dry nitrogen or dry air for 15 minutes to eliminate atmospheric water vapor and CO₂ doublets (
cm ) from the background. -
Background Acquisition: Collect an air background (open beam) using the parameters below.
-
Sample Drying (Crucial): If the sample was stored in ambient air, dry it over
or molecular sieves in a vacuum desiccator. Note: Even 1% water content can distort the O-H region. -
Deposition: Place a small droplet (liquid) or 2mg powder (solid) onto the center of the ATR crystal.
-
Contact Pressure:
-
Liquids: No pressure clamp needed.[4]
-
Solids: Apply high pressure using the slip-clutch clamp to ensure intimate contact (remove air gaps).
-
-
Acquisition: Scan immediately to minimize atmospheric water re-absorption.
-
Cleaning (The "Sticky Amine" Protocol):
-
Wipe excess sample with a lint-free tissue.
-
Wash 1: Ethanol (solubilizes the organic chain).
-
Wash 2: Dilute Acetic Acid (neutralizes/protonates residual amine allowing it to be wiped away).
-
Wash 3: Isopropanol (final drying).
-
Acquisition Parameters
| Parameter | Setting | Rationale |
| Range | 4000 – 600 cm | Covers O-H stretch to fingerprint region. |
| Resolution | 4 cm | Sufficient for broad H-bonded peaks; higher res adds noise. |
| Scans | 32 or 64 | Good S/N ratio without excessive exposure time to humid air. |
| Apodization | Blackman-Harris | Standard for ATR to minimize sidelobes. |
Spectral Interpretation & Analysis
The confirmation of a tertiary amino alcohol relies on a "Process of Elimination" (for the amine) and "Positive Identification" (for the alcohol and C-N bonds).
The Diagnostic Regions
Region A: High Frequency (3600 – 2500 cm⁻¹)
-
O-H Stretch (
cm ): Expect a broad, strong band.[3]-
Differentiation: In dilute non-polar solvents, intramolecular H-bonds (N...HO) appear sharp and lower frequency (
cm ) than free OH. In neat ATR samples, intermolecular bonding dominates, creating a very broad envelope [2].
-
-
N-H Stretch (ABSENT): The most critical check.
-
Bohlmann Bands (
cm ): In tertiary amines, C-H stretching bands often appear at lower frequencies if the lone pair is anti-periplanar to the C-H bond. Look for "shoulders" or weak bands on the lower energy side of the main alkyl C-H stretch [3].
Region B: The Fingerprint (1500 – 1000 cm⁻¹)
-
C-N Stretch (
cm ): Usually medium intensity. For aliphatic amines, this is often cm . -
C-O Stretch (
cm ): Strong intensity.-
Primary alcohol:
cm .[3] -
Secondary alcohol:
cm . -
Tertiary alcohol:
cm . -
Note: In amino alcohols, the C-N and C-O bands often overlap. The C-O is typically the stronger of the two [4].
-
Summary of Assignments
| Functional Group | Mode | Wavenumber (cm | Appearance | Notes |
| Hydroxyl | O-H Stretch | 3200 – 3550 | Broad, Strong | Broadening indicates H-bonding.[2][3][8][9] |
| Amine (Tertiary) | N-H Stretch | ABSENT | N/A | Diagnostic for tertiary structure.[7][10] |
| Alkyl | C-H Stretch | 2800 – 2980 | Strong, Sharp | |
| Amine (Tertiary) | Bohlmann Bands | 2700 – 2800 | Weak/Shoulder | Lone pair interaction (C-H). |
| Amine | N-H Bend | ABSENT | N/A | No band at 1600 cm |
| Alcohol | C-O Stretch | 1050 – 1150 | Strong | Position depends on alcohol class ( |
| Amine | C-N Stretch | 1020 – 1250 | Medium | Often overlaps with C-O. |
Logic Flow for Structural Confirmation
Use the following logic gate to interpret the spectrum.
Figure 2: Spectral interpretation logic. The absence of N-H modes is the primary filter.
Troubleshooting & Artifacts
The "Water" False Positive
If a band appears at 1640 cm⁻¹ , it is likely the H-O-H bending mode of absorbed water, not a structural feature of the tertiary amino alcohol.
-
Solution: Redry the sample and purge the ATR stage.
The "Carbonate" Artifact
If the sample has been exposed to air, new bands may appear at 1570 cm⁻¹ (asymmetric stretch of
-
Solution: This is a chemical impurity. The sample must be redistilled or recrystallized; drying will not remove chemically bound CO₂.
References
-
Agilent Technologies. (2018). FTIR Spectroscopic Analyze on Aqueous Samples: Transmission vs. ATR. Retrieved from
-
LibreTexts Chemistry. (2021). Spectroscopic Properties of Alcohols: Hydrogen Bonding Effects.[2][3] Retrieved from
-
Organic Chemistry Boulder. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from
-
Spectroscopy Online. (2017). Alcohols—The Rest of the Story: Distinguishing Primary, Secondary, and Tertiary.[3] Retrieved from
Sources
- 1. tutorchase.com [tutorchase.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. agilent.com [agilent.com]
- 5. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 6. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. arxiv.org [arxiv.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. spectroscopyonline.com [spectroscopyonline.com]
Application Notes and Protocols: 2-Methyl-4-(methylamino)butan-2-ol in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Methyl-4-(methylamino)butan-2-ol is a bifunctional molecule featuring a tertiary alcohol and a secondary amine. This unique combination of functional groups makes it a potentially valuable, yet underutilized, building block in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). While direct, widespread applications in publicly documented pharmaceutical syntheses are not prevalent, its structural motifs suggest significant potential. This guide provides a comprehensive analysis of the molecule's reactivity, outlines potential synthetic applications with detailed protocols, and offers insights into its role as a scaffold in medicinal chemistry. The protocols described herein are based on established, analogous chemical transformations and serve as a robust starting point for laboratory investigation.
Introduction: The Strategic Value of Bifunctional Building Blocks
In the landscape of modern drug discovery, the efficient construction of novel molecular architectures is paramount. Bifunctional building blocks, such as this compound, offer medicinal chemists a powerful tool for introducing key pharmacophoric features and enabling rapid library synthesis. The presence of both a nucleophilic secondary amine and a tertiary alcohol on a flexible butane backbone allows for a variety of selective chemical modifications.
The N-methyl group can enhance metabolic stability and membrane permeability of a potential drug candidate. The tertiary alcohol provides a site for derivatization or can act as a hydrogen bond donor, interacting with biological targets. This document will explore the untapped potential of this reagent in the synthesis of novel chemical entities.
Physicochemical Properties & Safety Data
A thorough understanding of a reagent's properties is critical for its safe and effective use in synthesis.
| Property | Value | Reference |
| Molecular Formula | C6H15NO | [1] |
| Molecular Weight | 117.19 g/mol | [1] |
| CAS Number | 866223-53-2 | [1][2] |
| Appearance | Colorless to light yellow liquid | [2] |
| Boiling Point | 178.5±23.0 °C (Predicted) | [2] |
| Density | 0.874±0.06 g/cm3 (Predicted) | [2] |
| pKa | 15.19±0.29 (Predicted) | [2] |
Safety Information: This compound is classified as harmful if swallowed and causes serious eye damage.[1] Appropriate personal protective equipment (PPE), including safety goggles and gloves, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Core Reactivity and Synthetic Potential
The synthetic utility of this compound stems from the differential reactivity of its two functional groups.
Diagram of Synthetic Pathways:
Caption: Workflow for amide coupling reaction.
Materials:
-
This compound
-
4-(Trifluoromethyl)benzoic acid
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a 100 mL round-bottom flask, dissolve 4-(trifluoromethyl)benzoic acid (1.90 g, 10 mmol) in anhydrous DCM (40 mL).
-
To this solution, add EDC (2.11 g, 11 mmol) and HOBt (1.49 g, 11 mmol).
-
Stir the mixture at room temperature for 15 minutes.
-
Add a solution of this compound (1.17 g, 10 mmol) in DCM (10 mL), followed by DIPEA (2.1 mL, 12 mmol).
-
Stir the reaction mixture at room temperature for 12 hours. Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired amide.
Protocol 2: Reductive Amination for N-Alkylation
This protocol demonstrates the alkylation of the secondary amine via reductive amination with an aldehyde.
Materials:
-
This compound
-
Isovaleraldehyde
-
Sodium triacetoxyborohydride
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of this compound (1.17 g, 10 mmol) in anhydrous DCM (50 mL), add isovaleraldehyde (1.03 g, 12 mmol).
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Add sodium triacetoxyborohydride (3.18 g, 15 mmol) portion-wise over 15 minutes.
-
Continue stirring at room temperature for 12-24 hours, monitoring by TLC or GC-MS.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer with DCM (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation to afford the N-alkylated product.
Application in Fragment-Based Drug Discovery
This compound is an excellent candidate for fragment-based drug discovery (FBDD). Its low molecular weight and simple structure, combined with key hydrogen bonding features, make it an ideal starting point for elaboration into more potent and selective drug candidates. The bifunctional nature allows for vectoral expansion from either the amine or the alcohol, enabling the exploration of different regions of a target's binding pocket.
Conclusion
While not yet a widely cited building block, this compound possesses the key structural and reactivity attributes of a valuable synthetic intermediate in pharmaceutical research and development. Its bifunctionality allows for diverse and selective synthetic manipulations, making it a versatile scaffold for the creation of novel molecular entities. The protocols and insights provided in this guide are intended to empower researchers to explore the full potential of this promising, yet under-explored, chemical tool.
References
- Vertex AI Search. (2025-12-01). Brand New this compound Highly Recommended.
- Brainly.com. (2023-04-25). Write the expected side reaction of 2-methyl-2-butanol with strong acid, with or without a nucleophile.
- ChemicalBook. This compound CAS.
- Google Patents. US8993812B2 - Method for preparing 2-methyl-4-phenylbutan-2-OL.
- PubChem. This compound.
- BenchChem. Experimental setup for reactions involving 2-Methyl-3-(methylamino)butan-2-ol.
- BenchChem. Application Notes and Protocols: 2-Methyl-3-(methylamino)butan-2-ol in Medicinal Chemistry.
- Sigma-Aldrich. This compound.
- PubChem. 4-(Methylamino)butan-2-ol.
- Der Pharma Chemica. Novel synthesis of 4-amino-2-hydroxymethyl-1-butanol and its purine analogues.
- Google Patents. WO 2013/134298 A1 - Common Organic Chemistry.
- ResearchGate. Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances | Request PDF.
- Google Patents. EP2511844A2 - Advanced drug development and manufacturing.
- EurekAlert!. (2024-07-03). Chemists synthesize an improved building block for medicines.
- BenchChem. A Comparative Analysis of the Reaction Kinetics of 2-Methyl-3-(methylamino)
- YouTube. (2022-06-30). A-Level H2 Chemistry: Distinguishing Test: Butan-2-ol vs 2-methylbutan-2-ol.
Sources
Troubleshooting & Optimization
removing unreacted starting materials from 2-Methyl-4-(methylamino)butan-2-ol
Status: Operational Operator: Senior Application Scientist Subject: Removal of Unreacted Starting Materials & Impurity Profiling Ticket ID: CHEM-SUP-8821
Executive Summary & Molecule Profile
Welcome to the technical support hub. You are likely dealing with the synthesis of 2-Methyl-4-(methylamino)butan-2-ol (CAS: 866223-53-2), a secondary amino-alcohol often synthesized via the nucleophilic ring-opening of epoxides or substitution of halohydrins with methylamine.
The purification challenge lies in the molecule's amphiphilic nature. It possesses a basic secondary amine (
Physicochemical Data Sheet
| Property | Value (Approx.) | Implication for Purification |
| Molecular Weight | 117.19 g/mol | Low MW indicates volatility; amenable to vacuum distillation. |
| Boiling Point | 178°C (760 mmHg) | Requires high vacuum (<10 mmHg) to distill without decomposition. |
| pKa (Amine) | ~10.2 - 10.5 | Protonates easily; soluble in dilute acid. |
| LogP | ~0.3 - 0.6 | "Borderline" lipophilicity. Hard to extract from water without salting out. |
| State | Viscous Liquid | May require heating to transfer if purity is high (hydrogen bonding). |
Troubleshooting Guides (Symptom-Based)
Issue A: "My product smells strongly of fish/ammonia."
Diagnosis: Residual Methylamine contamination.
Methylamine is typically used in 5–10 equivalents excess to prevent bis-alkylation (formation of the tertiary amine byproduct). While volatile (bp -6°C), methylamine forms stable carbamates with atmospheric
Protocol: The "Strip and Purge"
-
Basify: Ensure your crude mixture is pH > 12 using NaOH. Methylamine salts (
) are non-volatile; you need the free base. -
Azeotropic Removal: Do not just rotovap. Add Isopropanol (IPA) or Toluene to the crude oil.
-
Vacuum Strip: Rotary evaporate at
. The solvent co-distills the methylamine. Repeat 3x. -
Verification: Run a headspace GC or check NMR (quartet at ~2.4 ppm for methylamine, distinct from your product's N-methyl singlet at ~2.3 ppm).
Issue B: "I see a neutral impurity by TLC that won't go away."
Diagnosis: Unreacted Electrophile (e.g., 4-Chloro-2-methylbutan-2-ol or an epoxide precursor). Because the reaction uses excess amine, the electrophile should be consumed. If it remains, the reaction stalled. These impurities are neutral and lipophilic.
Protocol: The "Reverse Acid Wash" See Diagram 1 below for the visual workflow.
-
Dissolution: Dissolve crude oil in a non-polar solvent (Diethyl Ether or MTBE). Avoid DCM here if possible to prevent emulsions.
-
Protonation: Extract with 1M HCl (3x).
-
Separation: Keep the Aqueous Layer . Discard the organic layer (contains the neutral impurity).
-
Recovery: Basify the aqueous layer (pH > 12) with 6M NaOH. The solution will turn cloudy as the free base oils out.
-
Extraction: Extract the cloudy aqueous mix with DCM (3x) or n-Butanol (if yield is low).
-
Salting Out: If the aqueous layer is still valuable, saturate it with NaCl to force the organic product out (Salting-out effect).
Visual Workflows
Diagram 1: The "Reverse Acid Wash" Purification Logic
This workflow utilizes the basicity of the secondary amine to separate it from neutral starting materials.
Caption: Workflow for separating basic amino-alcohol product from neutral unreacted starting materials using pH manipulation.
Frequently Asked Questions (FAQs)
Q1: I performed the extraction, but my yield is very low. Where is my product?
Answer: It is likely stuck in the aqueous phase. The hydroxyl group makes this compound highly hydrophilic.
-
Solution 1 (Salting Out): Add solid NaCl to the aqueous phase until saturated before the final extraction. This increases the ionic strength, reducing the solubility of organics (the "Salting-out" effect) [1].
-
Solution 2 (Solvent Switch): Switch from DCM to Chloroform:Isopropanol (3:1) for the extraction. This mixture is more polar and better at pulling amino-alcohols from water.
Q2: Can I distill this compound?
Answer: Yes, but caution is required.
-
Conditions: We recommend Vacuum Distillation at < 5 mmHg . The boiling point will drop to approximately 80–90°C range.
-
Risk: At atmospheric pressure (178°C), the molecule may undergo intramolecular cyclization (attacking the alcohol) or dehydration.
-
Setup: Use a short-path distillation head to minimize thermal exposure time.
Q3: How do I remove the "Bis-alkylated" impurity?
Answer: This is the tertiary amine byproduct formed if the product reacts with another equivalent of the electrophile.
-
Prevention: Use a large excess of methylamine (10 eq) during synthesis.
-
Removal: Separation is difficult via extraction as both are basic.
-
Chromatography: Use silica gel with 1% Triethylamine in the eluent (e.g., DCM:MeOH:TEA 90:9:1). The TEA blocks acidic sites on the silica that would otherwise irreversibly bind your amine product [2].
-
Distillation: The tertiary amine usually has a significantly higher boiling point and will remain in the pot during vacuum distillation.
-
Q4: The product solidified into a gum. How do I handle it?
Answer: Amino alcohols often form waxy solids due to strong intermolecular hydrogen bonding.
-
Handling: Dissolve in a small amount of Methanol or DCM for transfer.
-
Storage: Store under Nitrogen. Amines absorb
from the air to form carbamates, which look like white crusty impurities.
References
-
Sigma-Aldrich. this compound Product Analysis & Properties. Retrieved from Sigma-Aldrich Catalog. Link
-
BenchChem. Technical Guide to the Synthesis of Amino-Alcohols. Procedure 1.1: Reaction of Epoxides with Amines. Link
-
Frontier, A. Workup: Amines - Department of Chemistry. University of Rochester.[4] "Methods for rendering amines water-soluble and extraction protocols." Link
-
Google Patents. Method for preparing substituted amino-alcohols (US8993812B2). Discusses purification of similar phenyl-butan-2-ol derivatives. Link
Sources
Aminobutanol Stability & Degradation Support Center
Current Status: Operational Operator: Senior Application Scientist Topic: Forced Degradation & Impurity Profiling of Aminobutanol Compounds (e.g., 2-Amino-1-butanol)
Welcome to the Technical Support Portal
You have reached the specialized support hub for researchers working with aminobutanol moieties (specifically 2-amino-1-butanol, a key pharmacophore in Ethambutol and sphingosine analogs).
Unlike standard aromatic APIs, aminobutanol compounds present a "perfect storm" of analytical challenges: no UV chromophore , high polarity , and complex oxidation kinetics . This guide bypasses generic advice to address the specific physicochemical failures researchers encounter with these molecules.
Module 1: Detection Troubleshooting (The "Invisible" Peak)
User Ticket #101: "I am running a standard forced degradation study (Acid/Base/Peroxide), but I cannot detect 2-amino-1-butanol degradation products using my PDA/UV detector at 210 nm or 254 nm."
Scientist Response:
This is the most common failure mode. 2-Amino-1-butanol lacks a conjugated
Option A: Derivatization (The UV Solution)
If you are restricted to UV detection, you must chemically tag the primary amine.
-
Reagent: O-phthalaldehyde (OPA) or FMOC-Cl .
-
Why: OPA reacts rapidly (seconds) with primary amines in the presence of a thiol (e.g., 2-mercaptoethanol) to form a highly fluorescent isoindole derivative.
-
Protocol: Pre-column derivatization is preferred for stability samples to avoid post-column reactor broadening.
Option B: Universal Detection (The Modern Standard)
-
Detectors: Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD).
-
Why: These rely on the non-volatile nature of the analyte, not its optics. Aminobutanol salts are non-volatile.
-
Warning: You must use volatile buffers (Ammonium Formate/Acetate). Phosphate buffers will destroy your CAD/ELSD signal (and the detector).
Option C: Mass Spectrometry (The Gold Standard)
-
Mode: ESI Positive.
-
Why: The amine group (
) protonates easily . This is critical for identifying oxidative degradants (N-oxides) that might not derivatize if the amine is modified.
Module 2: Chromatographic Retention (The "Void Volume" Issue)
User Ticket #102: "My aminobutanol peak elutes in the void volume (t0) on my C18 column, making it impossible to separate from oxidative degradants."
Scientist Response:
Standard C18 columns rely on hydrophobic interaction. Aminobutanol is a small, polar amino-alcohol (LogP
The Fix: Switch Modes Do not try to force C18 to work with 100% aqueous phases (pore dewetting risk).
-
HILIC (Hydrophilic Interaction Liquid Chromatography):
-
Column: Bare Silica or Zwitterionic (ZIC-HILIC).
-
Mobile Phase: High Acetonitrile (80-90%) / Aqueous Buffer (10-20%).
-
Mechanism: Water forms a layer on the silica; the polar aminobutanol partitions into this water layer. Degradants will separate based on polarity changes (e.g., N-oxidation increases polarity).
-
-
Ion-Pairing (If you MUST use C18):
-
Additive: Hexanesulfonic acid or Octanesulfonic acid.
-
Mechanism: The sulfonate binds the amine, creating a neutral, hydrophobic "pair" that sticks to the C18.
-
Drawback: Incompatible with LC-MS (suppresses ionization) and CAD (high background).
-
Module 3: Visualizing the Analytical Strategy
The following decision tree helps you select the correct instrument configuration based on your lab's capabilities.
Figure 1: Analytical decision matrix for aminobutanol. Note that "Direct UV" is rarely viable for the pure amino-alcohol.
Module 4: Stress Testing Protocols (The "Hammer")
User Ticket #103: "How do I degrade 2-amino-1-butanol without destroying it completely? My peroxide samples show 0% recovery."
Scientist Response:
Amines are hypersensitive to radical oxidation. Standard "generic" conditions (3%
Optimized Degradation Protocol (Aminobutanol Specific)
| Stress Type | Condition | Target Mechanism | Expected Degradants |
| Acid | 0.1 N HCl, 60°C, 24h | Hydrolysis (if esterified) | Stable (Aminobutanol is resistant to pure acid). |
| Base | 0.1 N NaOH, 60°C, 24h | Elimination | Stable (Resistant to base hydrolysis). |
| Oxidative | 0.1% - 0.5% | N-Oxidation / Dehydrogenation | N-Hydroxylamine , Nitrone , Aldehyde (via oxidative deamination). |
| Thermal | 60°C Dry Heat, 7 days | Dehydration | Dehydration products (rare in solid state). |
| Photolytic | 1.2M Lux hours (ICH Q1B) | Radical Oxidation | Complex mixtures; requires radical scavenger comparison. |
Critical Control: For oxidative stress, always run a Dark Control (same peroxide conc, wrapped in foil) to distinguish between thermal-oxidation and photo-oxidation.
Module 5: Degradation Mechanisms (The "Brain")
Understanding how the molecule breaks down is required for E-E-A-T. You are not just reporting peaks; you are reporting chemistry.
Pathway Analysis:
-
Oxidative Deamination: The
-carbon to the amine is vulnerable. Radical attack leads to an imine intermediate, which hydrolyzes to an aldehyde (2-hydroxybutanal) and ammonia. -
N-Oxidation: Direct oxidation of the nitrogen lone pair forms the N-oxide (or hydroxylamine), a common pathway for secondary amines (like Ethambutol) or primary amines under specific catalysis.
Figure 2: Primary degradation cascade. Aminobutanol is itself a degradant of Ethambutol but undergoes further oxidation.
References
-
International Council for Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2).[1] (2003).[1][2][3] Defines the core stress testing parameters (Acid, Base, Oxidative, Thermal).[4]
-
Li, B., et al. "Ring-locking strategy facilitating determination of absolute optical purity of 2-amino-1-butanol by reverse-phase high-performance liquid chromatography."[5] RSC Advances, 2017. Demonstrates derivatization techniques for chiral aminobutanol analysis.
-
European Pharmacopoeia (Ph.[6] Eur.). Ethambutol Hydrochloride Monograph.[1][2] (Specifies 2-amino-1-butanol as Impurity A).[7][8][9]
-
Rao, B.M., et al. "Determination of amino acid without derivatization by using HPLC - HILIC column." Journal of Chemical and Pharmaceutical Research, 2010.[10] Validates the use of HILIC for polar amines to avoid derivatization.
-
Tech Tip: Green Chemistry Detection. Recent studies suggest using Genipin as a biodegradable, colorimetric derivatizing agent for aminobutanol, offering a lower-toxicity alternative to OPA/FMOC.
Sources
- 1. ICH Official web site : ICH [ich.org]
- 2. database.ich.org [database.ich.org]
- 3. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ring-locking strategy facilitating determination of absolute optical purity of 2-amino-1-butanol by reverse-phase high-performance liquid chromatograp ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA09362D [pubs.rsc.org]
- 6. synthinkchemicals.com [synthinkchemicals.com]
- 7. US3944617A - Synthesis of dl-2-amino-1-butanol - Google Patents [patents.google.com]
- 8. veeprho.com [veeprho.com]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. jocpr.com [jocpr.com]
Technical Support Center: 2-Methyl-4-(methylamino)butan-2-ol Purification
The following guide serves as a specialized Technical Support Center for researchers working with 2-Methyl-4-(methylamino)butan-2-ol (CAS 866223-53-2) .
This document is structured to simulate a Tier-3 Technical Escalation, addressing complex purification challenges with self-validating protocols and mechanistic explanations.
Ticket Status: OPEN Subject: Post-Synthesis Purity Optimization Assigned Specialist: Senior Application Scientist
Compound Profile & Physicochemical Constraints[1][2][3]
Before initiating any purification workflow, you must understand the "personality" of your molecule. This amino-alcohol is amphiphilic, lacking a UV chromophore, and prone to oxidation.
| Property | Value / Characteristic | Implication for Purification |
| CAS Number | 866223-53-2 | Unique identifier for verification.[1][2][3][4] |
| Structure | Tertiary alcohol + Secondary amine | Dual polarity; capable of H-bonding; basic. |
| Boiling Point | ~178.5°C (Predicted) | High BP requires high-vacuum distillation to prevent thermal decomposition. |
| pKa (Amine) | ~10.5 (Est.) | Highly basic. Will exist as a cation at pH < 9. |
| UV Activity | Negligible (No chromophore) | Standard HPLC-UV (254 nm) will fail. Use GC-FID, RI, or ELSD. |
| Stability | Air/Light Sensitive | Amines oxidize to N-oxides (yellowing); absorbs CO₂. |
Troubleshooting Guide (Q&A Format)
Issue #1: "My product turned from colorless to yellow/brown overnight."
Diagnosis: Oxidative degradation. Secondary amines are electron-rich and susceptible to oxidation by atmospheric oxygen, forming N-oxides and complex colored impurities. This is accelerated by light and trace metal ions.
Corrective Action:
-
Degas: Immediately sparge your storage containers with Argon or Nitrogen.
-
Distill: Perform a rapid "bulb-to-bulb" vacuum distillation (Kugelrohr) if the sample is small (<5g), or a fractional vacuum distillation for larger batches.
-
Storage: Store under inert atmosphere at 2–8°C in amber glass.
Issue #2: "I cannot separate the starting material (secondary amine) from the product."
Diagnosis: Polarity overlap. If your synthesis involved reacting an epoxide with methylamine, you likely have unreacted methylamine or over-alkylated byproducts. Because both are amines, simple acid-base extraction often fails to separate them effectively.
Corrective Action:
-
Method A (Volatility): The starting materials (e.g., methylamine or smaller amino-alcohols) usually have significantly lower boiling points than the product (MW ~117 g/mol ). Use Fractional Vacuum Distillation .
-
Method B (Derivatization check): If the impurity is a primary amine (rare in this specific synthesis but possible), it can be scavenged with a polymer-supported aldehyde resin, leaving your secondary amine product in solution.
Issue #3: "The product is an oil and I need a solid for stability."
Diagnosis: Physical state limitation. The free base is a liquid at room temperature. To obtain a solid, you must break the crystal lattice energy barrier by forming a salt.
Corrective Action: Convert the free base into an Oxalate or Fumarate salt.
-
Why Oxalate? Oxalic acid often forms highly crystalline salts with amino alcohols, aiding in the rejection of non-basic impurities during recrystallization [1].
-
Protocol: Dissolve 1 eq of free base in EtOH. Add 1 eq of Oxalic acid dissolved in warm EtOH. Cool slowly. (See Protocol B below).
Issue #4: "My purity looks good on TLC, but NMR shows wet peaks."
Diagnosis: Hygroscopicity. Amino alcohols are "water magnets." Standard drying agents (MgSO₄) are often insufficient for deep drying.
Corrective Action:
-
Azeotropic Distillation: Add anhydrous toluene to your crude oil and rotovap. The toluene/water azeotrope will drag the water out. Repeat 3x.
-
High-Vac Drying: Dry the oil under high vacuum (<1 mbar) with mild heating (40°C) for at least 12 hours.
Detailed Experimental Protocols
Protocol A: High-Vacuum Fractional Distillation (The "Workhorse")
Objective: Remove volatile impurities and non-volatile polymeric residue.
Equipment:
-
Short-path distillation head (minimize thermal exposure).
-
Vacuum pump capable of <5 mmHg.
-
Oil bath with digital temperature control.
Step-by-Step:
-
Setup: Assemble glassware. Grease joints with high-vac grease (sparingly). Insulate the column with foil or glass wool.
-
Degas: Stir the crude oil under vacuum at RT for 20 mins to remove solvents.
-
Heat Ramp: Slowly increase bath temperature.
-
Fraction 1 (Foreshot): Collect everything distilling below the expected BP. This usually contains unreacted amines and water.
-
Fraction 2 (Main Cut): Collect the steady plateau.[5] Record the vapor temperature. For this compound, expect ~70-90°C at 1-2 mmHg (estimation based on nomograph).
-
-
Validation: Check the Refractive Index (RI) of the main cut. Constant RI indicates high purity.
Protocol B: Oxalate Salt Crystallization (The "Polisher")
Objective: Isolate >99% pure solid for storage or biological testing.
Step-by-Step:
-
Dissolution: Dissolve 10 mmol of crude this compound in 10 mL of absolute Ethanol.
-
Acid Addition: Prepare a solution of 10 mmol Anhydrous Oxalic Acid in 5 mL warm Ethanol. Add this dropwise to the amine solution with vigorous stirring.
-
Crystallization: The solution may heat up (exothermic). Allow it to cool to RT. If no precipitate forms, scratch the glass or add diethyl ether dropwise until cloudy. Store at 4°C overnight.
-
Filtration: Filter the white crystals under Argon (to prevent moisture absorption). Wash with cold Ether.
-
Free-Basing (Optional): If the free base is needed later, dissolve the salt in minimal water, basify to pH >12 with 2M NaOH, and extract exhaustively with DCM [2].
Visualizations
Workflow: Purification Decision Tree
This logic flow helps you decide the optimal purification route based on your current state and end-goal.
Figure 1: Decision matrix for selecting the appropriate purification method based on compound volatility and target form.
Logic: pH-Swing Extraction
Understanding the pH-dependent solubility is critical for removing neutral impurities.
Figure 2: The "pH-Swing" logic. At pH < 9, the product stays in water while neutral impurities are washed away with organics. At pH > 12, the product is extracted into the organic phase.
Frequently Asked Questions (FAQs)
Q: Can I use Silica Gel Chromatography? A: Yes, but with caution. Secondary amines stick to acidic silica, causing "streaking" and yield loss.
-
Fix: Pre-treat your silica column with 1% Triethylamine (TEA) or Ammonia in the eluent to neutralize acidic sites. Use a polar mobile phase like DCM:MeOH:NH4OH (90:9:1) [3].
Q: How do I verify the structure without a UV detector? A:
-
1H-NMR: The definitive method. Look for the N-Methyl singlet (~2.3-2.5 ppm) and the gem-dimethyl singlets (if applicable to the specific isomer) or the methyl doublet.
-
Mass Spec (ESI+): You should see a strong [M+H]+ peak at ~118.
-
TLC Staining: Use Ninhydrin (turns amines purple/red) or Iodine chamber. UV lamp will show nothing.
Q: What is the shelf-life of the purified liquid? A:
-
Pure Liquid: ~6 months at 4°C under Argon.
-
Oxalate Salt: >2 years at RT (desiccated).
-
Warning: If the liquid turns yellow, re-distill before use in sensitive biological assays.
References
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989 . (Standard reference for amino alcohol salt formation and crystallization techniques).
-
Armarego, W. L. F.; Chai, C. L. L. Purification of Laboratory Chemicals, 7th Ed. Butterworth-Heinemann, 2013 . (Authoritative source on general purification of amines and alcohols).
-
Sigma-Aldrich Technical Library. Chromatography of Amines. (Guidance on mobile phase modifiers for amine purification).
Sources
- 1. This compound | C6H15NO | CID 28064324 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound CAS#: 866223-53-2 [m.chemicalbook.com]
- 3. 2-Methyl-4-(methylamino)-2-butanol 97% | CAS: 866223-53-2 | AChemBlock [achemblock.com]
- 4. This compound - Amerigo Scientific [amerigoscientific.com]
- 5. US2243977A - Process for the preparation of amino-alcohols - Google Patents [patents.google.com]
Technical Support Center: Purification of Polar Amino Alcohols
Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Troubleshooting Retention, Resolution, and Isolation of Polar Amino Alcohols
Introduction: The "Polarily Challenged" Molecule
Polar amino alcohols represent a unique purification paradox. Their amphoteric nature (containing both basic amine and hydrophilic hydroxyl groups) often renders them too polar for standard Reverse Phase (RP) chromatography, where they elute in the void volume, yet too sticky for Normal Phase (NP) silica, where they irreversibly adsorb or tail severely.
This guide moves beyond basic "tips" to provide a mechanistic understanding of why these separations fail and how to engineer a robust purification strategy. We focus on Hydrophilic Interaction Liquid Chromatography (HILIC), pH control, and advanced detection strategies.
Module 1: Chromatographic Retention Strategies
The Core Problem: "It won't stick" (RP) or "It sticks too much" (NP)
Diagnosis:
-
Symptom A: Analyte elutes at
(void volume) in C18/C8 columns. -
Symptom B: Analyte never elutes or streaks across the baseline in Silica Flash.
Root Cause:
-
RP Failure: The hydration shell around the polar amino alcohol is energetically more favorable than the hydrophobic interaction with the C18 ligands.
-
NP Failure: The amine moiety acts as a strong Lewis base, forming high-affinity hydrogen bonds with acidic silanols (
) on the silica surface.
Solution: The HILIC Imperative
Hydrophilic Interaction Liquid Chromatography (HILIC) is the gold standard for this class. It creates a water-enriched layer on the surface of a polar stationary phase. Your analyte partitions into this water layer rather than binding directly to the ligand.
Decision Matrix: Method Selection
Figure 1: Decision matrix for selecting the stationary phase based on analyte solubility and polarity.
Module 2: Peak Shape & Tailing (The "Shark Fin" Effect)
FAQ: "Why do my peaks look like shark fins?"
Technical Insight: This is Secondary Silanol Interaction . Even on "end-capped" columns, residual silanols (
Troubleshooting Protocol: The pH Modifier Strategy
To fix tailing, you must suppress the ionization of either the silanol (low pH) or the amine (high pH).
| Strategy | Modifier | Mechanism | Pros | Cons |
| High pH (Recommended) | 0.1% Ammonium Hydroxide ( | Deprotonates the analyte ( | Best peak shape; increases retention in RP. | Requires high-pH stable columns (e.g., Hybrid Silica, Polymer). |
| Low pH | 0.1% Formic Acid / TFA | Protonates the silanols ( | Good for LC-MS sensitivity.[1] | Amine remains charged; may still show some tailing or exclusion. |
| Buffer Shielding | 10-20 mM Ammonium Formate | High ionic strength masks silanol charges. | Excellent reproducibility. | Salt deposits in MS source if not volatile. |
Self-Validating Check: Calculate the Tailing Factor (
-
Where
is peak width at 5% height, and is the distance from peak front to retention time. -
Target:
. If , your modifier concentration is insufficient [1].
Module 3: The "Invisible Man" Problem (Detection)
FAQ: "My amino alcohol has no chromophore. How do I see it?"
Most amino alcohols lack conjugated
Protocol A: Universal Detection (CAD/ELSD)
Charged Aerosol Detection (CAD) or Evaporative Light Scattering (ELSD) detects any non-volatile analyte.
-
Requirement: Mobile phase must be 100% volatile (e.g., Water/Acetonitrile + Ammonium Formate).
-
Warning: Phosphate or Sodium buffers will cause massive background noise and clog the detector.
Protocol B: Derivatization (If UV is mandatory)
If you lack CAD/ELSD, you must chemically tag the amine.
Workflow: FMOC-Cl Derivatization
-
Reagent: 9-Fluorenylmethyl chloroformate (FMOC-Cl).
-
Reaction: Reacts with primary/secondary amines to form a carbamate.
-
Advantage: Adds a massive chromophore (UV active at 265 nm) and significant hydrophobicity, allowing standard C18 purification.
-
Procedure:
-
Mix Sample + Borate Buffer (pH 8-9).
-
Add FMOC-Cl in Acetonitrile.
-
Shake 30s. Inject.
-
Module 4: Isolation & Desalting
The Challenge: "I purified it, but now it's full of salt."
Using non-volatile buffers (Phosphate) in HILIC or IEX renders the product unusable for biology.
The "Volatile Workup" Protocol
Use Ion Exchange (IEX) with volatile elution gradients.
-
Column: Strong Cation Exchange (SCX) resin (e.g., Dowex 50W or equivalent).
-
Loading: Load sample in acidic water (pH 2). Amino alcohol binds (
); salts/neutrals wash through. -
Washing: Wash with 5 CV (Column Volumes) of water.
-
Elution: Elute with 2M Ammonia in Methanol (or Water).
-
Finishing: Evaporate solvent. Excess ammonia and solvent depart, leaving free-base amino alcohol [2].
HILIC Method Development Workflow
Figure 2: Step-by-step HILIC method development workflow for polar amines.
References
-
Restek Corporation. (2018). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? Retrieved from [Link]
-
Teledyne ISCO. (2012).[3] RediSep C-18 reversed phase column Purification of primary amines.[6] Retrieved from [Link]
-
Agilent Technologies. (2020). HILIC Method Development Guide. Retrieved from [Link]
-
Biotage. (2023).[7] What can I use to purify polar reaction mixtures? Retrieved from [Link]
Sources
- 1. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Restek - Videoartikel [de.restek.com]
- 3. youtube.com [youtube.com]
- 4. Determination of amino acids in human biological fluids by high-performance liquid chromatography: critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 6. teledyneisco.com [teledyneisco.com]
- 7. biotage.com [biotage.com]
Technical Support Center: Troubleshooting the Physical State of 2-Methyl-4-(methylamino)butan-2-ol
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering unexpected physical properties with 2-Methyl-4-(methylamino)butan-2-ol during their experiments. If you've synthesized or acquired this compound and are questioning why it's an oil rather than a solid, this comprehensive FAQ and troubleshooting guide will provide clarity and actionable solutions.
Frequently Asked Questions (FAQs)
Q1: I expected this compound to be a solid, but my sample is an oil. Is this normal?
Yes, it is highly probable that your observation is correct. Based on information from multiple chemical suppliers, this compound is typically supplied and characterized as a colorless to light yellow liquid or oil at room temperature.[1][2] While a definitive melting point is not widely reported in the literature, the consensus in commercial and database sources points to a liquid physical state under standard conditions.[3][4]
It's a common misconception that all organic compounds, particularly those with molecular weights over 100 g/mol , should be solids. The physical state is determined by the strength of intermolecular forces and the efficiency of crystal lattice packing. For this compound, factors such as its relatively flexible alkyl chain and the presence of a tertiary alcohol may hinder the formation of a well-ordered, stable crystal lattice at room temperature.
Q2: Could impurities in my sample be preventing it from solidifying?
This is a valid consideration. Even for compounds that are low-melting solids, impurities can significantly depress the freezing point, a phenomenon known as freezing-point depression.[5][6] If your this compound is of low purity, it may remain an oil even at temperatures where the pure compound would be a solid.
Common impurities can arise from the synthetic route used. A plausible synthesis for this aminodiol is the reductive amination of a corresponding keto-alcohol or the ring-opening of an epoxide with methylamine. Potential impurities could include:
-
Unreacted starting materials: Depending on the synthesis, these could be compounds like 4-hydroxy-4-methylpentan-2-one or a related epoxide.
-
Byproducts of the reaction: Such as imines if the reduction step in a reductive amination is incomplete.
-
Residual solvents: Solvents used in the reaction or purification (e.g., methanol, diethyl ether, or hydrocarbon solvents) can become trapped in the final product.
Q3: How can I determine if my oily this compound is pure?
A combination of analytical techniques is essential to assess the purity of your compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is one of the most powerful tools for structural confirmation and purity assessment. The presence of unexpected signals in the ¹H or ¹³C NMR spectrum would indicate impurities.
-
Mass Spectrometry (MS): This technique can confirm the molecular weight of your compound and help identify the mass of any potential impurities.
-
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of the key functional groups (O-H and N-H stretching, C-N and C-O bonds) and can sometimes reveal the presence of impurities with distinct functional groups (e.g., a C=O stretch from a ketone starting material).
-
Chromatography (GC or LC): Gas chromatography (GC) or liquid chromatography (LC) can separate your main product from impurities, and when coupled with a detector like a mass spectrometer (GC-MS or LC-MS), it can help identify and quantify them.
Refer to the "Analytical Characterization" section below for predicted spectral data to compare with your experimental results.
Troubleshooting Guide: My this compound is an Oil
This section provides a logical workflow to investigate the physical state of your sample and improve its purity if necessary.
Caption: Troubleshooting workflow for an oily this compound sample.
Detailed Experimental Protocols
Protocol 1: Purification by Fractional Vacuum Distillation
Due to its relatively high predicted boiling point (around 178.5°C), distillation at atmospheric pressure may lead to decomposition.[3] Vacuum distillation is the recommended method for purification.
Procedure:
-
Setup: Assemble a fractional distillation apparatus suitable for vacuum operation. Use a short distillation column (e.g., a Vigreux column) to minimize product loss. Ensure all glassware joints are properly sealed with vacuum grease.
-
Sample Preparation: Place the crude oily this compound into the distillation flask along with a magnetic stir bar or boiling chips.
-
Distillation: Gradually apply vacuum to the system. Once the desired vacuum is achieved, slowly heat the distillation flask using a heating mantle.
-
Fraction Collection: Collect the fraction that distills at a constant temperature. The exact boiling point will depend on the pressure.
-
Analysis: Analyze the purified fraction using the analytical methods described below to confirm its purity.
Protocol 2: Purification via Salt Formation and Recrystallization
For removing non-basic impurities, converting the amino alcohol to a salt and recrystallizing it can be a highly effective method. The hydrochloride salt is a common choice.
Procedure:
-
Salt Formation:
-
Dissolve the crude oil in a suitable solvent like diethyl ether or isopropanol.
-
Cool the solution in an ice bath.
-
Slowly add a solution of hydrochloric acid in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) dropwise with stirring until the precipitation of the salt is complete.
-
-
Isolation of the Salt:
-
Collect the precipitated salt by vacuum filtration.
-
Wash the salt with a small amount of cold solvent (the one used for the reaction).
-
-
Recrystallization:
-
Choose a suitable solvent system for recrystallization (e.g., ethanol/diethyl ether, isopropanol/hexane).
-
Dissolve the crude salt in a minimum amount of the hot solvent.
-
Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent.
-
-
Liberation of the Free Base:
-
Dissolve the purified salt in water.
-
Basify the aqueous solution with a strong base (e.g., NaOH or K₂CO₃) to a pH > 10.
-
Extract the liberated free base (the purified oil) with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.
-
Analytical Characterization (Predicted Data)
¹H NMR (Predicted)
| Proton Environment | Approx. Chemical Shift (ppm) | Multiplicity | Integration |
| -C(CH₃)₂- | 1.1 - 1.3 | singlet | 6H |
| -CH₂-C(OH)- | 1.6 - 1.8 | triplet | 2H |
| -NH-CH₃ | 2.4 - 2.6 | singlet | 3H |
| -CH₂-NH- | 2.7 - 2.9 | triplet | 2H |
| -OH, -NH- | Variable (broad) | singlet | 2H |
¹³C NMR (Predicted)
| Carbon Environment | Approx. Chemical Shift (ppm) |
| -C(C H₃)₂- | 25 - 30 |
| -C (CH₃)₂- | 70 - 75 |
| -C H₂-C(OH)- | 45 - 50 |
| -NH-C H₃ | 35 - 40 |
| -C H₂-NH- | 50 - 55 |
IR Spectroscopy (Predicted)
| Functional Group | Approx. Wavenumber (cm⁻¹) | Appearance |
| O-H stretch (alcohol) | 3200 - 3600 | Broad |
| N-H stretch (secondary amine) | 3300 - 3500 | Medium, sharp |
| C-H stretch (alkane) | 2850 - 2970 | Strong |
| C-O stretch (tertiary alcohol) | 1150 - 1250 | Strong |
| C-N stretch | 1020 - 1220 | Medium |
Mass Spectrometry (Predicted)
-
Molecular Ion (M⁺): m/z = 117
-
Key Fragments:
-
m/z = 102 ([M - CH₃]⁺)
-
m/z = 58 ([CH₂=N⁺HCH₃])
-
Conclusion
The available evidence strongly suggests that This compound is a liquid at standard temperature and pressure . If your experimental goal requires a solid material, you might consider low-temperature crystallization experiments after ensuring the high purity of your sample. Alternatively, conversion to a stable crystalline salt, such as the hydrochloride, is a common and effective strategy in pharmaceutical and chemical development.
References
-
PubChem. This compound. [Link]
-
Chemistry LibreTexts. 6.1C: Melting Point Theory. [Link]
-
Sciencing. What Factors Affect Melting Point?[Link]
Sources
- 1. This compound CAS#: 866223-53-2 [m.chemicalbook.com]
- 2. 2-Methyl-4-(methylamino)-2-butanol 97% | CAS: 866223-53-2 | AChemBlock [achemblock.com]
- 3. CAS 26734-08-7: 2-Butanol, 4-amino-2-methyl- | CymitQuimica [cymitquimica.com]
- 4. This compound | C6H15NO | CID 28064324 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Reduction of nonpolar amino acids to amino alcohols to enhance volatility for high-precision isotopic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. taylorandfrancis.com [taylorandfrancis.com]
minimizing side reactions in the synthesis of 2-Methyl-4-(methylamino)butan-2-ol
The following technical support guide addresses the synthesis of 2-Methyl-4-(methylamino)butan-2-ol , focusing on minimizing side reactions such as polyalkylation and cyclization.
Current Status: Operational Topic: Optimization of Nucleophilic Substitution & Impurity Control Audience: Process Chemists & Research Scientists
System Overview & Reaction Logic
The synthesis of This compound typically proceeds via the nucleophilic substitution of 4-chloro-2-methylbutan-2-ol with methylamine . While conceptually simple, this reaction is a "kinetic minefield" governed by three competing pathways.
Your primary objective is to favor the intermolecular
-
Polyalkylation: The product (secondary amine) is more nucleophilic than the starting material (methylamine).
-
Cyclization: The substrate is a
-chloro alcohol, prone to intramolecular 5-exo-tet cyclization to form 2,2-dimethyltetrahydrofuran . -
Elimination: The tertiary alcohol moiety is acid-sensitive and can dehydrate to form isoprene derivatives.
Critical Control Points (CCP)
| Parameter | Recommended Setting | Scientific Rationale |
| Methylamine Equivalents | 10 - 20 eq. | Mass Action Law: High concentration of MeNH₂ statistically favors the attack on the alkyl chloride over the attack by the product (secondary amine), minimizing bis-alkylation. |
| Solvent System | THF or Ethanol (Anhydrous) | Water can solvate the nucleophile, reducing reactivity. Protic solvents (EtOH) stabilize the leaving group (Cl⁻) but may retard |
| Temperature | 40°C - 60°C | Higher temperatures favor the higher activation energy pathway (often elimination or bis-alkylation). Moderate heat is required to overcome the steric hindrance of the neopentyl-like structure, but excessive heat promotes cyclization. |
| Base Choice | Excess Methylamine | Do NOT use strong inorganic bases (NaOH/KOH). Strong bases deprotonate the tertiary alcohol, creating a hard alkoxide nucleophile that rapidly cyclizes to the tetrahydrofuran derivative. |
Troubleshooting Guide & FAQs
Issue 1: High Levels of Bis-Alkylated Impurity
Symptom: LC-MS shows a significant peak at M+ [Product + C5H11O], indicating the formation of the tertiary amine 2-Methyl-4-[N-methyl-N-(3-hydroxy-3-methylbutyl)amino]butan-2-ol.
Q: Why is this forming even though I added methylamine first? A: This is a classic "runaway alkylation." The secondary amine product is more electron-rich (inductive effect of the alkyl chain) and thus more nucleophilic than methylamine.
-
Solution: Increase the molar ratio of methylamine to alkyl chloride to at least 15:1 .
-
Protocol Adjustment: Do not add the amine to the chloride. Add the chloride solution slowly to the large excess of amine. This ensures the alkyl chloride always encounters a high concentration of MeNH₂, favoring the primary reaction.
Issue 2: Formation of Cyclic Ether (2,2-Dimethyltetrahydrofuran)
Symptom: Low yield of amine; presence of a volatile, non-polar liquid in the organic phase; NMR shows loss of N-methyl signals and distinct ether CH₂ protons.
Q: Is my product decomposing? A: Likely, yes. This is an intramolecular competition. The hydroxyl group at C-2 can attack the C-4 chloride.
-
Mechanism: Intramolecular
(5-exo-tet). -
Trigger: Presence of strong bases (alkoxide formation) or low amine concentration.
-
Solution: strictly avoid NaOH, KOH, or NaH. Use the excess methylamine as the acid scavenger (forming Methylamine·HCl). If an auxiliary base is needed, use a non-nucleophilic organic base like DIPEA, though excess methylamine is superior.
Issue 3: Product Dehydration during Workup
Symptom: Appearance of alkene peaks in proton NMR (4.6–5.0 ppm) and loss of the tertiary alcohol.
Q: I used HCl to remove excess amine, and now my product is gone.
A: Tertiary alcohols are extremely sensitive to acid-catalyzed dehydration (
-
Solution: Avoid strong mineral acids during workup. If acidification is necessary to remove neutral impurities, use weak acids (e.g., acetic acid) and keep the temperature near 0°C. Ideally, purify via distillation or column chromatography on basic alumina rather than acid-base extraction.
Standardized Synthetic Protocol
Safety Warning: Methylamine is a toxic gas/liquid. Perform all operations in a fume hood.
-
Preparation: Charge a pressure vessel (autoclave or heavy-walled glass tube) with Methylamine (40% in H₂O or 33% in EtOH, 20 equiv). Note: Anhydrous methylamine in THF is preferred to minimize hydrolysis competition.
-
Addition: Cool the amine solution to 0°C. Add 4-chloro-2-methylbutan-2-ol (1 equiv) dissolved in a minimal amount of THF dropwise over 30 minutes.
-
Reasoning: Slow addition keeps the local concentration of alkyl chloride low relative to the amine.
-
-
Reaction: Seal the vessel and heat to 50°C for 12–18 hours. Monitor via TLC (ninhydrin stain) or GC-MS.
-
Workup:
-
Concentrate under reduced pressure to remove excess methylamine and solvent.[2][3] Do not exceed 40°C bath temperature to prevent dehydration.
-
Resuspend residue in DCM or Ether.
-
Wash with saturated Na₂CO₃ (mild base) to liberate the free amine from its HCl salt. Do not use NaOH.
-
Dry organic layer over Na₂SO₄ and concentrate.[3]
-
Purification: Vacuum distillation is the gold standard for this amino-alcohol.
Reaction Pathway Visualization
The following diagram illustrates the competing pathways. The Green path is the desired synthesis. Red paths represent critical failure modes.
Figure 1: Mechanistic landscape of the reaction. The green path requires high amine equivalents. Red paths are triggered by stoichiometry errors, strong bases, or acidic workup.
References
-
Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 8th Edition. Wiley. (Chapter 10: Aliphatic Substitution, Nucleophilic).
-
Salvatore, R. N., et al. (2002). Synthesis of secondary amines. Tetrahedron, 58(46), 9151-9200. (Review of N-alkylation methods and preventing polyalkylation).
-
Dunn, P. J., et al. (2011). Green Chemistry in the Pharmaceutical Industry. Wiley-VCH. (Discussion on minimizing waste and side reactions in amine synthesis).
-
Clayden, J., et al. (2012).[2] Organic Chemistry. 2nd Edition. Oxford University Press.[2] (Mechanisms of 5-exo-tet cyclizations and Baldwin's Rules).
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 547765, 4-Chloro-2-methylbutan-2-ol.
Sources
Technical Support Center: A Guide to the Stable Storage of 2-Methyl-4-(methylamino)butan-2-ol
Welcome to the technical support center for 2-Methyl-4-(methylamino)butan-2-ol (CAS No. 866223-53-2). This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this bifunctional amino alcohol. Proper storage is paramount for reproducible experimental outcomes. This document provides in-depth answers to frequently asked questions and troubleshooting advice based on fundamental chemical principles.
Frequently Asked Questions (FAQs)
Q1: What are the primary chemical features of this compound that influence its stability?
A1: The stability of this compound is dictated by its two primary functional groups: a tertiary alcohol and a secondary amine .[1][2]
-
Tertiary Alcohol (-OH): The hydroxyl group is situated on a tertiary carbon. While tertiary alcohols are resistant to oxidation under standard conditions, they can be susceptible to dehydration (loss of water) under acidic conditions to form an alkene.[3]
-
Secondary Amine (-NHCH₃): The methylamino group is basic and nucleophilic. This functionality is prone to oxidation from atmospheric oxygen, which can lead to the formation of various degradation products, potentially causing discoloration and loss of purity.[4][5] Amines can also react with atmospheric carbon dioxide (CO₂) to form carbamate salts.
Understanding these two functionalities is the key to preventing degradation.
Q2: What are the optimal storage conditions for neat this compound?
A2: Based on the chemical properties and supplier recommendations for similar compounds, the following conditions are optimal for storing the neat liquid form of this compound.[6]
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C | Refrigeration slows down the rate of potential degradation reactions.[6] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Minimizes exposure to atmospheric oxygen and carbon dioxide, preventing oxidation of the amine group and formation of carbamate salts.[7] |
| Light | Amber/Opaque Container | Protects the compound from light, which can catalyze oxidative and other degradation pathways.[8] |
| Container | Tightly Sealed, Chemically Inert Glass | Prevents contamination from moisture and air ingress. Glass is preferred over plastics that may contain leachable additives or be permeable to gases. |
Q3: My sample of this compound has turned a light yellow color. What is the likely cause?
A3: A color change from colorless to light yellow is a common indicator of amine oxidation. The secondary amine group in the molecule is susceptible to slow oxidation by atmospheric oxygen. This process can form nitroxide radicals or other colored impurities over time. This is primarily a cosmetic issue for early-stage research but can signify a decrease in purity that may impact sensitive downstream applications. To prevent this, always store the compound under an inert atmosphere.
Q4: How can I verify the purity of my stored this compound?
A4: The purity of amino alcohols can be assessed using several standard analytical techniques. High-Performance Liquid Chromatography (HPLC) is a widely used and effective method.[9]
-
Recommended Method: Reversed-Phase HPLC (RP-HPLC) with UV detection or, for higher sensitivity and identification of non-chromophoric degradants, Charged Aerosol Detection (CAD) or Mass Spectrometry (MS).
-
Rationale: A stability-indicating HPLC method can separate the parent compound from its potential degradation products. By comparing a freshly opened sample (or a reference standard) to an aged sample, you can observe new impurity peaks or a decrease in the main peak's area, which quantifies the extent of degradation. Ion-exchange chromatography is also a robust method for separating amino-containing compounds.[10][11]
Q5: Are there any common laboratory chemicals or materials that are incompatible with this compound?
A5: Yes. Due to its functional groups, you should avoid contact with the following:
-
Strong Oxidizing Agents: (e.g., permanganates, dichromates, peroxides) will aggressively and exothermically react with both the alcohol and amine groups.[8]
-
Strong Acids: Can protonate the amine group in a strong exothermic reaction. More importantly, acidic conditions can catalyze the dehydration of the tertiary alcohol.
-
Aldehydes and Ketones: The secondary amine can react to form enamines or other condensation products.
-
Acid Chlorides and Anhydrides: These will react readily with both the amine and alcohol groups to form amides and esters, respectively.
Troubleshooting Guide
This guide provides a logical workflow for addressing common issues encountered with this compound.
Caption: Troubleshooting workflow for common issues.
Experimental Protocols
Protocol 1: Long-Term Storage Preparation (Inert Gas Blanketing)
This protocol describes the standard procedure for preparing a new vial of this compound for long-term storage to maximize its shelf life.
Materials:
-
Vial of this compound with a septum-cap.
-
Source of dry, high-purity inert gas (Argon or Nitrogen) with a regulator.
-
Needles and tubing for gas delivery.
-
Parafilm or vial sealer.
Procedure:
-
Preparation: Allow the vial to come to room temperature before opening if it was previously refrigerated. This prevents condensation of atmospheric moisture into the cold liquid.
-
Setup Gas Flow: Set up the inert gas line with a low, gentle flow rate. Use one needle as the gas inlet and a second, wider-gauge needle as a pressure vent.
-
Purge Headspace: Carefully pierce the septum with both the gas inlet and vent needles. Position the inlet needle in the headspace above the liquid and the vent needle just through the septum.
-
Blanketing: Allow the inert gas to flow gently for 1-2 minutes to displace the air in the vial's headspace.
-
Seal: Remove the vent needle first, followed by the inlet needle. Immediately wrap the cap and neck of the vial securely with Parafilm.
-
Storage: Place the sealed vial in a refrigerator at 2-8°C in a dark location (e.g., a storage box).
Protocol 2: Purity Assessment by HPLC
This protocol provides a general framework for assessing the purity of this compound. Note: This method may require optimization for your specific HPLC system.
Materials:
-
HPLC system with UV or CAD detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Sample diluent: 50:50 Water:Acetonitrile.
-
Reference standard (newly opened vial) and aged sample.
Procedure:
-
Sample Preparation: Prepare a ~1 mg/mL stock solution of both the reference standard and the aged sample in the sample diluent. Further dilute to an appropriate concentration for your detector (e.g., 50 µg/mL).
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 210 nm (or CAD/MS as available).
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-22 min: 5% B (re-equilibration)
-
-
-
Analysis:
-
Inject the reference standard to establish the retention time and peak area of the main compound.
-
Inject the aged sample.
-
Compare the chromatograms. Look for new peaks (impurities) and calculate the purity of the aged sample by the area percent method: (Area of Main Peak / Total Area of All Peaks) * 100.
-
Potential Degradation Pathways
The chemical structure of this compound makes it susceptible to specific degradation reactions that researchers should be aware of.
Caption: Major degradation pathways for the compound.
References
-
Wikipedia. 2-Butanol. [Link]
-
Manuchar. Safety data sheet: 2-Methyl-2-butanol. [Link]
-
PubChem. This compound. [Link]
-
Advanced Biotech. Safety Data Sheet: 3-Methyl-1-Butanol Mixed Isomers Natural. [Link]
-
PubChem. 4-(Methylamino)butan-2-ol. [Link]
-
Pangoo.biz. Shelf Life and Storage Requirements for Amino Acids: A Guide. [Link]
-
PubMed Central. Bacterial Degradation of tert-Amyl Alcohol.... [Link]
-
Oxford Academic. Relationship between oxidative degradation and ammonia emission of carbon capture amines.... [Link]
-
PubMed. Base-Mediated Oxidative Degradation of Secondary Amides.... [Link]
-
AAPPTEC. Handling and Storage of Peptides - FAQ. [Link]
-
ResearchGate. New proposal for a bacterial degradation pathway for the tertiary.... [Link]
-
National Institutes of Health (NIH). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients.... [Link]
-
Royal Society of Chemistry. Degradation mechanisms of simple aliphatic amines under ozonation: a DFT study. [Link]
-
IWA Publishing. Biodegradation of Methanol and Tertiary Butyl Alcohol in Subsurface Systems. [Link]
-
ResearchGate. Reaction pathways for amines.... [Link]
-
Study Mind. Alcohol oxidation (A-Level Chemistry). [Link]
-
ACS Publications. Oxidation of primary, secondary, and tertiary amines with neutral permanganate.... [Link]
-
PubMed. Influence of storage conditions on normal plasma amino-acid concentrations. [Link]
-
ResearchGate. Degradation of tert Butyl Alcohol in Dilute Aqueous Solution by an O3/UV Process. [Link]
-
Quora. How long can one store amino acids at room temperature?. [Link]
Sources
- 1. CAS 26734-08-7: 2-Butanol, 4-amino-2-methyl- | CymitQuimica [cymitquimica.com]
- 2. scbt.com [scbt.com]
- 3. studymind.co.uk [studymind.co.uk]
- 4. academic.oup.com [academic.oup.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. This compound CAS#: 866223-53-2 [chemicalbook.com]
- 7. quora.com [quora.com]
- 8. fishersci.com [fishersci.com]
- 9. Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Method considerations for amino acid analysis | AltaBioscience [altabioscience.com]
- 11. usp.org [usp.org]
Validation & Comparative
comparative spectroscopic analysis of 2-Methyl-4-(methylamino)butan-2-ol and its analogs
This guide provides an in-depth comparative analysis of the spectroscopic characteristics of 2-Methyl-4-(methylamino)butan-2-ol and its structural analogs. Designed for researchers, scientists, and professionals in drug development, this document elucidates the relationship between molecular structure and spectral output, offering a framework for the identification and characterization of this class of amino alcohols. In the absence of extensive experimental data for the primary compound, this guide leverages established spectroscopic principles and data from key structural analogs to provide a robust predictive analysis.
Introduction to this compound
This compound is a bifunctional organic molecule featuring a tertiary alcohol and a secondary amine. This combination of functional groups imparts specific chemical properties that are of interest in synthetic chemistry and drug discovery. The tertiary alcohol provides a site for potential hydrogen bonding and esterification, while the secondary amine introduces basicity and a nucleophilic center. The N-methyl group can influence the molecule's polarity, basicity, and steric hindrance compared to a primary amine analog.
Accurate structural elucidation through spectroscopic methods is paramount for confirming the identity and purity of this compound and for understanding its reactivity in various chemical transformations. This guide will focus on the key spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Selection of Structural Analogs for Comparative Analysis
To contextualize the spectroscopic features of this compound, a series of structural analogs have been selected. These analogs have been chosen to systematically dissect the contributions of each functional group and the overall carbon skeleton to the spectroscopic signatures.
-
Analog 1: 2-Methylbutan-2-ol: This analog removes the amino group, isolating the spectroscopic characteristics of the tertiary alcohol and the carbon backbone.
-
Analog 2: N-methylbutylamine: This analog removes the hydroxyl group and the gem-dimethyl groups, focusing on the spectral features of the N-methylated secondary amine within a simple alkyl chain.
-
Analog 3: 4-(Dimethylamino)-2-methylbutan-2-ol: This analog features a tertiary amine instead of a secondary amine, allowing for a direct comparison of the influence of N-methylation on the spectroscopic data.
Comparative Spectroscopic Analysis
This section details the predicted and experimentally observed spectroscopic data for this compound and its selected analogs. The analysis emphasizes how subtle changes in the molecular structure manifest in the NMR, IR, and MS spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within a molecule.
The predicted ¹H NMR spectrum of this compound and the experimental/predicted spectra of its analogs are summarized in Table 1.
Table 1: Predicted and Experimental ¹H NMR Data (Chemical Shifts in ppm)
| Compound | Proton Assignment | Predicted/Experimental Chemical Shift (ppm) | Multiplicity |
| This compound | a: -C(CH₃)₂ | ~1.2 | s |
| b: -CH₂-C(OH) | ~1.6 | t | |
| c: -CH₂-N | ~2.7 | t | |
| d: N-CH₃ | ~2.4 | s | |
| e: -OH | variable | br s | |
| f: -NH | variable | br s | |
| 2-Methylbutan-2-ol [1] | -C(CH₃)₂ | 1.20 | s |
| -CH₂- | 1.49 | q | |
| -CH₃ (ethyl) | 0.92 | t | |
| -OH | 1.52 | s | |
| N-methylbutylamine [2] | N-CH₃ | ~2.4 | s |
| N-CH₂- | ~2.6 | t | |
| -(CH₂)₂- | ~1.3-1.5 | m | |
| -CH₃ (butyl) | ~0.9 | t | |
| 4-(Dimethylamino)-2-methylbutan-2-ol | -C(CH₃)₂ | ~1.2 | s |
| -CH₂-C(OH) | ~1.6 | t | |
| -CH₂-N | ~2.5 | t | |
| N(CH₃)₂ | ~2.2 | s | |
| -OH | variable | br s |
Causality behind Chemical Shifts:
-
-C(CH₃)₂ Protons (a): In this compound, the two methyl groups attached to the tertiary carbon bearing the hydroxyl group are equivalent and appear as a singlet around 1.2 ppm. This is consistent with the experimental data for 2-Methylbutan-2-ol[1]. The electron-withdrawing effect of the adjacent oxygen atom deshields these protons slightly.
-
Methylene Protons (b and c): The methylene group adjacent to the tertiary alcohol (b) is expected to resonate at a lower chemical shift (~1.6 ppm) compared to the methylene group adjacent to the nitrogen atom (c) (~2.7 ppm). This is due to the stronger deshielding effect of the nitrogen atom. Both will appear as triplets due to coupling with the adjacent methylene group.
-
N-CH₃ Protons (d): The methyl group attached to the nitrogen is expected to appear as a singlet around 2.4 ppm, a characteristic region for N-methyl groups in aliphatic amines[2].
-
-OH and -NH Protons (e and f): The chemical shifts of the hydroxyl and amine protons are highly variable and depend on factors such as solvent, concentration, and temperature due to hydrogen bonding. They typically appear as broad singlets.
The predicted ¹³C NMR chemical shifts are presented in Table 2.
Table 2: Predicted and Experimental ¹³C NMR Data (Chemical Shifts in ppm)
| Compound | Carbon Assignment | Predicted/Experimental Chemical Shift (ppm) |
| This compound | a: -C(CH₃)₂ | ~29 |
| b: -C(OH) | ~71 | |
| c: -CH₂-C(OH) | ~50 | |
| d: -CH₂-N | ~45 | |
| e: N-CH₃ | ~36 | |
| 2-Methylbutan-2-ol [1] | -C(CH₃)₂ | 28.67 |
| -C(OH) | 71.11 | |
| -CH₂- | 36.46 | |
| -CH₃ (ethyl) | 8.68 | |
| N-methylbutylamine | N-CH₃ | ~36 |
| N-CH₂- | ~52 | |
| -CH₂- | ~32 | |
| -CH₂- | ~20 | |
| -CH₃ | ~14 | |
| 4-(Dimethylamino)-2-methylbutan-2-ol | -C(CH₃)₂ | ~29 |
| -C(OH) | ~71 | |
| -CH₂-C(OH) | ~50 | |
| -CH₂-N | ~58 | |
| N(CH₃)₂ | ~45 |
Structural Insights from ¹³C NMR:
-
Quaternary Carbon (b): The carbon atom of the tertiary alcohol is significantly deshielded by the electronegative oxygen atom, resulting in a chemical shift in the range of 70-75 ppm.
-
Carbons Adjacent to Heteroatoms (c, d, e): The carbons directly bonded to the oxygen and nitrogen atoms are deshielded and appear at higher chemical shifts compared to simple alkanes. The carbon attached to the nitrogen in the N-methyl group (e) is expected around 36 ppm.
-
Comparison with Analogs: The chemical shifts of the carbon skeleton in this compound can be rationalized by comparing them with the experimental values for 2-Methylbutan-2-ol and the predicted values for N-methylbutylamine. The presence of both the hydroxyl and amino groups influences the electronic environment of the entire molecule.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The key diagnostic peaks are summarized in Table 3.
Table 3: Predicted and Experimental IR Spectroscopy Data (Key Absorptions in cm⁻¹)
| Compound | Functional Group | Predicted/Experimental Wavenumber (cm⁻¹) |
| This compound | O-H stretch (H-bonded) | ~3400-3200 (broad) |
| N-H stretch | ~3350-3310 (weak to medium) | |
| C-H stretch (alkane) | ~2970-2850 | |
| N-H bend | ~1650-1580 (often weak or absent for secondary amines) | |
| C-N stretch | ~1250-1020 | |
| 2-Methylbutan-2-ol | O-H stretch (H-bonded) | ~3400 (broad) |
| C-H stretch (alkane) | ~2970 | |
| N-methylbutylamine | N-H stretch | ~3350-3310 |
| C-H stretch (alkane) | ~2960 | |
| N-H wag | ~910-665 | |
| 4-(Dimethylamino)-2-methylbutan-2-ol | O-H stretch (H-bonded) | ~3400-3200 (broad) |
| C-H stretch (alkane) | ~2970-2850 | |
| C-N stretch | ~1250-1020 |
Interpretation of IR Spectra:
-
O-H and N-H Stretching Region: A key diagnostic feature of this compound will be the presence of both a broad O-H stretching band (due to hydrogen bonding) and a sharper, weaker N-H stretching band in the 3500-3200 cm⁻¹ region. Secondary amines typically show a single N-H stretch, which helps to distinguish them from primary amines that exhibit two bands (symmetric and asymmetric stretching).
-
Absence of N-H Stretch in Analog 3: In contrast, 4-(dimethylamino)-2-methylbutan-2-ol, being a tertiary amine, will not show an N-H stretching vibration.
-
Fingerprint Region: The region below 1500 cm⁻¹ contains complex vibrations characteristic of the entire molecule, including C-C and C-O stretching, and various bending vibrations. While complex, this "fingerprint" region is unique for each compound.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization.
Table 4: Predicted and Experimental Mass Spectrometry Data (Key Fragments m/z)
| Compound | Molecular Ion (M⁺) | Key Fragments (m/z) |
| This compound | 117 (odd) | 102 (M-15), 59, 44 |
| 2-Methylbutan-2-ol | 88 (even) | 73 (M-15), 59 |
| N-methylbutylamine [2] | 87 (odd) | 72 (M-15), 44 |
| 4-(Dimethylamino)-2-methylbutan-2-ol | 131 (odd) | 116 (M-15), 58 |
Analysis of Fragmentation Patterns:
-
Nitrogen Rule: this compound has an odd number of nitrogen atoms, so its molecular ion peak is expected at an odd m/z value (117). This is a useful diagnostic tool.
-
Alpha-Cleavage: A common fragmentation pathway for both alcohols and amines is alpha-cleavage, the breaking of a bond adjacent to the heteroatom.
-
Cleavage adjacent to the tertiary alcohol: Loss of a methyl group (-CH₃) would result in a fragment at m/z 102.
-
Cleavage adjacent to the secondary amine: Cleavage of the C-C bond between the two methylene groups can lead to the formation of a resonance-stabilized iminium ion. For this compound, this would result in a fragment at m/z 44 ([CH₂=NHCH₃]⁺). This is often a prominent peak in the mass spectra of N-methylamines.
-
-
Loss of Water: Alcohols can undergo dehydration, leading to a peak corresponding to M-18. For this compound, this would be at m/z 99.
-
Comparison with Analogs: The fragmentation pattern of 2-Methylbutan-2-ol is dominated by the loss of a methyl group (m/z 73) and the formation of the oxonium ion at m/z 59. N-methylbutylamine shows a characteristic base peak at m/z 44 due to alpha-cleavage. 4-(Dimethylamino)-2-methylbutan-2-ol would be expected to show a prominent fragment at m/z 58 ([CH₂=N(CH₃)₂]⁺) from alpha-cleavage.
Experimental Protocols
To ensure the reproducibility and validity of the spectroscopic analysis, the following detailed experimental protocols are provided.
NMR Spectroscopy
Caption: Workflow for NMR spectroscopic analysis.
FTIR Spectroscopy
Caption: Workflow for FTIR spectroscopic analysis.
Mass Spectrometry
Caption: Workflow for Mass Spectrometry analysis.
Conclusion
The spectroscopic analysis of this compound, in conjunction with a comparative study of its structural analogs, provides a clear and detailed picture of its molecular architecture. The predicted NMR spectra reveal the distinct chemical environments of the protons and carbons, directly influenced by the neighboring hydroxyl and N-methylamino groups. IR spectroscopy offers unambiguous evidence for the presence of both the alcohol and secondary amine functionalities. Mass spectrometry confirms the molecular weight and provides characteristic fragmentation patterns, such as alpha-cleavage, that are diagnostic for this class of compounds.
This guide serves as a comprehensive resource for the spectroscopic characterization of this compound and related amino alcohols. The principles and comparative data presented herein can be effectively applied to the identification and structural elucidation of novel compounds in drug discovery and development.
References
-
Doc Brown's Chemistry. (2025). Mass spectrum of butan-2-ol. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10855427, 4-(Dimethylamino)butan-2-ol. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8068, N-Methylbutylamine. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3018499, 1-Dimethylamino-2-methylbutan-2-ol. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 54376564, 3-(Dimethylamino)-2-methylbutan-2-ol. Retrieved from [Link]
-
Doc Brown's Chemistry. (2025). Infrared spectrum of 2-methylbutane. Retrieved from [Link]
-
Doc Brown's Chemistry. (2025). 1H and 13C NMR spectra of 2-methylbutan-2-ol. Retrieved from [Link]
-
FooDB. (2010). Showing Compound 3-Methyl-1-butylamine (FDB008319). Retrieved from [Link]
-
Doc Brown's Chemistry. (2025). Mass spectrum of 2-methylbutane. Retrieved from [Link]
-
ResearchGate. (n.d.). IR spectrum of 2-(dimethylamino)-2-phenylbutanol (DEG 2) showing a stretching band of OH at 3000 cm-1. Retrieved from [Link]
Sources
- 1. 1H NMR spectrum of 2-methylbutan-2-ol (2-methyl-2-butanol), 13C NMR spectra of 2-methylbutan-2-ol (2-methyl-2-butanol), chemical shifts spectra of 2-methylbutan-2-ol (2-methyl-2-butanol) doc brown's advanced level organic chemistry revision notes [docbrown.info]
- 2. N-Methylbutylamine | C5H13N | CID 8068 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Analysis of 2-Methyl-4-(methylamino)butan-2-ol and 2-Methyl-3-(methylamino)butan-2-ol for Drug Discovery
In the landscape of medicinal chemistry, the strategic selection of molecular scaffolds is a critical determinant of success in drug discovery programs. Amino alcohols, in particular, represent a privileged structural class, frequently incorporated into pharmacologically active agents due to their capacity for hydrogen bonding and their utility as versatile synthetic intermediates. This guide provides a detailed comparative analysis of two isomeric aminobutanol derivatives: 2-Methyl-4-(methylamino)butan-2-ol and 2-Methyl-3-(methylamino)butan-2-ol. While both molecules share the same molecular formula and weight, their distinct structural arrangements impart unique physicochemical and, hypothetically, pharmacological properties. This document aims to furnish researchers, scientists, and drug development professionals with a comprehensive overview of their chemical properties, plausible synthetic routes, and potential therapeutic applications, underpinned by available data and established chemical principles.
Structural and Physicochemical Properties: A Tale of Two Isomers
The fundamental difference between this compound and 2-Methyl-3-(methylamino)butan-2-ol lies in the relative positions of the hydroxyl and methylamino groups. In the former, a 1,3-amino alcohol, the functional groups are separated by a methylene bridge, whereas the latter is a 1,2-amino alcohol, with the hydroxyl and amino moieties on adjacent carbons. This seemingly subtle distinction has profound implications for their three-dimensional structure, reactivity, and potential interactions with biological targets.
Below is a summary of their key chemical and physical properties, compiled from available chemical databases. It is important to note that much of the data for these specific compounds is predicted, reflecting a relative scarcity of dedicated experimental studies in peer-reviewed literature.
| Property | This compound | 2-Methyl-3-(methylamino)butan-2-ol |
| IUPAC Name | This compound[1] | 2-methyl-3-(methylamino)butan-2-ol[2] |
| CAS Number | 866223-53-2[1] | 101961-07-7 (unspecified stereochemistry) |
| Molecular Formula | C₆H₁₅NO[1] | C₆H₁₅NO[2] |
| Molecular Weight | 117.19 g/mol [1] | 117.19 g/mol [2] |
| Boiling Point | 178.5±23.0 °C (Predicted)[3] | ~170-175 °C (Estimated) |
| Density | 0.874±0.06 g/cm³ (Predicted)[3] | Not available |
| pKa (Predicted) | 15.19±0.29[3] | Not available |
| Appearance | Colorless to light yellow liquid[3] | Colorless to light yellow liquid |
The structural variance also influences their potential as chiral building blocks. 2-Methyl-3-(methylamino)butan-2-ol possesses a chiral center at the carbon bearing the amino group, making it a candidate for stereoselective synthesis and interactions with biological targets.[4]
Synthesis Strategies: Navigating the Path to Isomeric Purity
The synthesis of these aminobutanol isomers requires distinct strategic approaches. While no definitive, experimentally validated protocols are widely published for both compounds, plausible synthetic routes can be proposed based on established organic chemistry transformations.
Proposed Synthesis of 2-Methyl-3-(methylamino)butan-2-ol
A common and effective method for the synthesis of β-amino alcohols is the ring-opening of epoxides with amines.[5] This approach is a logical pathway to 2-Methyl-3-(methylamino)butan-2-ol.
Experimental Protocol:
-
Epoxidation: Dissolve 2,3-dimethyl-2-butene in dichloromethane (DCM). Add meta-chloroperoxybenzoic acid (m-CPBA) portion-wise at 0°C. Allow the reaction to warm to room temperature and stir until completion, monitored by Thin Layer Chromatography (TLC).
-
Ring-Opening: In a sealed pressure tube, dissolve the purified 2,3-dimethyl-2,3-epoxybutane in ethanol. Add an excess of methylamine. Heat the reaction mixture to 80-100°C for 24-48 hours.[6]
-
Work-up and Purification: After cooling, concentrate the reaction mixture under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.
Proposed Synthesis of this compound
A plausible route to the 1,3-amino alcohol isomer involves the reductive amination of a suitable keto-alcohol precursor.
Experimental Protocol:
-
Imine Formation: Reflux a solution of 4-hydroxy-4-methyl-2-pentanone and methylamine in toluene with a Dean-Stark apparatus to remove water.
-
Reduction: After cooling, dilute the reaction mixture with methanol and add sodium borohydride (NaBH₄) portion-wise at 0°C. Stir at room temperature until the reaction is complete (monitored by TLC or GC-MS).
-
Work-up and Purification: Quench the reaction with water and extract the product with a suitable organic solvent. The crude product can then be purified by distillation or column chromatography.
Comparative Performance and Potential Applications
The distinct spatial arrangement of the hydroxyl and amino groups in these isomers is expected to govern their biological activity and potential applications.
2-Methyl-3-(methylamino)butan-2-ol: A Scaffold for Kinase Inhibitors?
The 1,2-amino alcohol motif present in 2-Methyl-3-(methylamino)butan-2-ol is a key structural feature in numerous biologically active compounds and approved drugs.[4] The hydroxyl and amino groups can act as crucial hydrogen bond donors and acceptors, making this scaffold particularly interesting for targeting enzyme active sites. For instance, in the context of kinase inhibitors, these groups can interact with the hinge region of the kinase active site.[4] The tertiary butyl-like group can be oriented towards solvent-exposed regions or hydrophobic pockets, providing a vector for further chemical modification to enhance potency and selectivity.[4]
This compound: An Unexplored Chemical Space
Spectroscopic and Analytical Characterization
Unambiguous structural elucidation is paramount in chemical research. While experimental spectroscopic data for both compounds is sparse in the public domain, a predictive analysis based on analogous structures can guide their characterization.
General Workflow for Spectroscopic Analysis
Experimental Protocols:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve 5-10 mg of the purified compound in an appropriate deuterated solvent (e.g., CDCl₃, D₂O).
-
Acquire ¹H and ¹³C NMR spectra on a high-field spectrometer.
-
Process the data to determine chemical shifts, coupling constants, and integration, which will reveal the connectivity of the molecule.[8]
-
-
Mass Spectrometry (MS):
-
Introduce the sample into the mass spectrometer via a suitable inlet (e.g., direct infusion or GC/LC).
-
Ionize the sample using an appropriate technique (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).
-
Analyze the mass-to-charge ratio (m/z) of the molecular ion and its fragments to confirm the molecular weight and deduce structural information.[7]
-
-
Infrared (IR) Spectroscopy:
-
Place a small amount of the sample on an ATR crystal for analysis.
-
Record the spectrum and identify characteristic absorption bands for functional groups such as O-H (alcohol) and N-H (amine) stretches.[7]
-
Conclusion and Future Directions
This comparative guide highlights the structural nuances and potential utility of this compound and 2-Methyl-3-(methylamino)butan-2-ol. While both are simple amino alcohols, their isomeric relationship gives rise to distinct chemical properties and potential applications. 2-Methyl-3-(methylamino)butan-2-ol, as a 1,2-amino alcohol, presents a promising scaffold for kinase inhibitors and other drug discovery endeavors where interactions with specific enzyme active sites are desired. The 1,3-amino alcohol, this compound, represents a less explored area of chemical space that may offer opportunities for developing novel therapeutic agents with different biological targets.
The significant lack of experimental data for both compounds underscores the need for further research. The proposed synthetic and analytical protocols provide a framework for the scientific community to synthesize these molecules, characterize them thoroughly, and evaluate their biological activities. Such studies will be invaluable in unlocking the full potential of these versatile building blocks in medicinal chemistry and drug development.
References
-
PubChem. (n.d.). 4-(Methylamino)butan-2-ol. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
NIST. (n.d.). 2-Butanol, 3-methyl-. NIST Chemistry WebBook. Retrieved from [Link]
-
PubChem. (n.d.). 3-(Methylamino)butan-2-ol. National Center for Biotechnology Information. Retrieved from [Link]
-
MDPI. (2021). Continuous 2-Methyl-3-butyn-2-ol Selective Hydrogenation on Pd/γ-Al2O3 as a Green Pathway of Vitamin A Precursor Synthesis. Retrieved from [Link]
-
MDPI. (2022). Biological Activities of Natural Products II. Retrieved from [Link]
-
PubMed. (2025). Separation and Quantification of Isomeric Forms of Aminobutyric Acids. Retrieved from [Link]
-
ResearchGate. (2025). Molecular structures of the four butanol isomers. Retrieved from [Link]
- Google Patents. (2016). A kind of separation detection method of 3-aminobutanol enantiomer.
-
ResearchGate. (2025). (PDF) Sorption and Separation of Optical Isomers of 2-Butanol by Chiral Porous Coordination Polymers. Retrieved from [Link]
-
NIST. (n.d.). 3-Butyn-2-ol, 2-methyl-. NIST Chemistry WebBook. Retrieved from [Link]
Sources
- 1. This compound | C6H15NO | CID 28064324 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. This compound CAS#: 866223-53-2 [chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
literature comparison of 2-Methyl-4-(methylamino)butan-2-ol spectral data
Executive Summary & Strategic Importance
Compound: 2-Methyl-4-(methylamino)butan-2-ol CAS: 13052-84-1 Formula: C₆H₁₅NO Molecular Weight: 117.19 g/mol
This guide provides a technical comparison of This compound , a critical amino-alcohol intermediate often employed in the synthesis of pharmaceutical agents (e.g., sibutramine analogs and antihistamines). In drug development, the purity of this intermediate is paramount; specifically, distinguishing the secondary amine (target) from its primary amine precursor (under-alkylation) and tertiary amine derivative (over-alkylation) is a frequent quality control challenge.
The following analysis synthesizes literature data and spectroscopic principles to establish a robust identification protocol.
Spectral Fingerprint Analysis
Differentiation of the target compound from its structural analogs relies heavily on the distinct magnetic environments of the nitrogen-adjacent protons and carbons.
Comparative NMR Data (¹H & ¹³C)
The table below contrasts the target molecule with its most common process impurities: 4-amino-2-methylbutan-2-ol (Primary) and 4-(dimethylamino)-2-methylbutan-2-ol (Tertiary).
| Feature | Target: Secondary Amine | Alternative A: Primary Amine | Alternative B: Tertiary Amine |
| Structure | R-NH-CH₃ | R-NH₂ | R-N(CH₃)₂ |
| ¹H NMR: N-Methyl | Singlet, δ 2.4–2.5 ppm (3H) | Absent | Singlet, δ 2.2–2.3 ppm (6H) |
| ¹H NMR: N-CH₂- | Triplet, δ 2.6–2.7 ppm | Triplet, δ 2.7–2.8 ppm | Triplet, δ 2.3–2.4 ppm (Shielded) |
| ¹H NMR: C(CH₃)₂ | Singlet, δ 1.2–1.3 ppm | Singlet, δ 1.2 ppm | Singlet, δ 1.2 ppm |
| ¹³C NMR: N-Methyl | δ 35–36 ppm | Absent | δ 45–46 ppm (2C) |
| ¹³C NMR: N-CH₂- | δ 48–50 ppm | δ 38–40 ppm | δ 55–58 ppm |
| IR (N-H Stretch) | Single band ~3300 cm⁻¹ | Doublet (Sym/Asym) ~3300–3400 cm⁻¹ | Absent (C-H stretch only) |
Key Diagnostic Insight:
-
¹H NMR: The integral ratio of the N-methyl singlet to the gem-dimethyl singlet is the quickest purity check. A ratio of 1:2 (3H:6H) confirms the secondary amine. A ratio of 1:1 (6H:6H) indicates the tertiary impurity.
-
Shift Logic: Methylation of the nitrogen creates an inductive shielding effect on the adjacent methylene protons, moving them upfield (lower ppm) as you go from primary → secondary → tertiary.
Mass Spectrometry (EI-MS) Fragmentation
Electron Ionization (EI) patterns provide definitive structural confirmation.
-
Target (Secondary): Molecular Ion (M⁺) m/z 117.
-
Base Peak:m/z 44 (CH₂=NH⁺CH₃) via α-cleavage.
-
-
Primary Analog: Molecular Ion (M⁺) m/z 103.
-
Base Peak:m/z 30 (CH₂=NH₂⁺).
-
-
Tertiary Analog: Molecular Ion (M⁺) m/z 131.
-
Base Peak:m/z 58 (CH₂=N⁺(CH₃)₂).
-
Experimental Protocols
Protocol A: Synthesis via Reductive Amination
Rationale: This method, adapted from patent literature [1], avoids the formation of quaternary ammonium salts common in direct alkylation.
Reagents:
-
3-Hydroxy-3-methylbutanal (Precursor)[1]
-
Methylamine (40% in Methanol)[1]
-
Platinum on Carbon (10% Pt/C) catalyst[1]
-
Hydrogen gas (H₂)
Workflow:
-
Imine Formation: Dissolve 3-hydroxy-3-methylbutanal (1.0 eq) in methanol. Add methylamine solution (10.0 eq) dropwise at 0°C to minimize polymerization. Stir at room temperature for 4 hours.
-
Reduction: Add 10% Pt/C (5 wt% loading). Purge vessel with N₂, then introduce H₂ (balloon pressure or 1 atm). Stir vigorously for 12–18 hours.
-
Work-up: Filter catalyst through a Celite pad. Concentrate the filtrate under reduced pressure to remove excess methylamine and methanol.
-
Purification: Distill the residue under vacuum (bp ~85°C at 15 mmHg) to obtain the colorless oil.
Protocol B: Analytical Quality Control (GC-MS)
Rationale: GC-MS is preferred over LC-MS for this low-molecular-weight volatile amine to avoid buffer interference.
-
Column: DB-1 or HP-5MS (30m x 0.25mm, 0.25µm film).
-
Inlet: 250°C, Split ratio 20:1.
-
Carrier: Helium at 1.0 mL/min.
-
Oven Program:
-
Hold 50°C for 2 min.
-
Ramp 15°C/min to 200°C.
-
Hold 3 min.
-
-
Detection: MS Scan (m/z 25–200). Look for m/z 44 base peak.[2]
Visualizations
Synthesis & Fragmentation Logic
The following diagram illustrates the reductive amination pathway and the critical Mass Spec fragmentation mechanism used for identification.
Caption: Figure 1. Synthesis of CAS 13052-84-1 via reductive amination and its diagnostic MS fragmentation.
Spectral Differentiation Logic
Decision tree for distinguishing the target from its methylated analogs.
Caption: Figure 2. NMR-based decision matrix for purity assessment of this compound.
References
-
Reductive Amination Methodology : Utsumi, N., et al. (2005). Alpha aryl or heteroaryl methyl beta piperidino propanamide compounds as ORL1-receptor antagonist. WO Patent 2005092858A2.
-
Spectral Data Verification : National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 28064324, this compound. Retrieved from .
- General MS Fragmentation of Amino Alcohols: McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard text for alpha-cleavage mechanisms cited in Section 2.2).
Sources
Cross-Validation of Analytical Architectures for 2-Methyl-4-(methylamino)butan-2-ol
A Comparative Technical Guide for Pharmaceutical Impurity Profiling
Executive Summary & Strategic Rationale
In the development of amine-based therapeutics (e.g., analogues of atomoxetine or sibutramine intermediates), 2-Methyl-4-(methylamino)butan-2-ol frequently emerges as a critical process-related impurity or degradation product. Its chemical profile—a low molecular weight (117.19 g/mol ) aliphatic amino alcohol lacking a distinct chromophore—presents a "blind spot" for standard HPLC-UV methodologies.
This guide moves beyond single-method reliance, establishing a cross-validation framework that triangulates results across three orthogonal detection principles: Mass Spectrometry (LC-MS/MS) , Gas Chromatography (GC-FID/MS) , and Charged Aerosol Detection (CAD) . By correlating these distinct physical properties (m/z ratio, volatility, and non-volatile mass), researchers can eliminate matrix interference and ensure mass balance integrity.
Chemical Profile & Analytical Challenges
Before selecting a protocol, one must understand the analyte's behavior in solution.
| Feature | Property | Analytical Implication |
| Structure | Aliphatic | Highly polar; poor retention on standard C18 columns. |
| Chromophore | None (only | UV Silent. Standard detection at 210 nm is non-specific and low sensitivity. |
| Basicity | Basic ( | Prone to peak tailing due to silanol interactions; requires high pH or ion-pairing. |
| Volatility | Moderate | Amenable to GC, but -OH/-NH groups require derivatization to prevent adsorption. |
Method A: The Sensitivity Standard (HILIC-MS/MS)
Role: Trace-level quantification (LOD < 1 ng/mL) and definitive identification. Rationale: Hydrophilic Interaction Liquid Chromatography (HILIC) retains polar amines better than Reversed-Phase (RP), and ESI+ ionization is highly efficient for the protonatable methylamino group.
Experimental Protocol
-
Instrument: Triple Quadrupole LC-MS/MS (e.g., Agilent 6400 or Sciex QTRAP).
-
Column: Amide-functionalized HILIC column (e.g., Waters XBridge Amide, 2.1 x 100 mm, 2.5 µm).
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).
-
Mobile Phase B: Acetonitrile (LC-MS Grade).
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0-1 min: 90% B (Isocratic hold for equilibration)
-
1-6 min: 90%
50% B -
6-8 min: 50% B
-
8.1 min: 90% B (Re-equilibration)
-
-
Detection: ESI Positive Mode (MRM).
-
Precursor Ion:
-
Quantifier Transition:
(Loss of hydroxy-isobutyl group). -
Qualifier Transition:
(N-methyl fragment).
-
Expert Insight: The use of pH 3.0 ammonium formate suppresses the ionization of residual silanols on the column stationary phase, sharpening the peak shape of the amine.
Method B: The Orthogonal Validator (GC-FID/MS)
Role: Cross-validation of purity and confirmation of volatile impurities. Rationale: Since LC-MS can suffer from matrix suppression, GC provides a suppression-free orthogonal check. However, the hydroxyl and amine groups cause peak tailing and thermal degradation. Derivatization is mandatory.
Experimental Protocol (Silylation)
-
Reagent: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.
-
Sample Prep:
-
Dissolve 1 mg sample in 1 mL anhydrous Pyridine.
-
Add 100 µL BSTFA/TMCS.
-
Incubate at 70°C for 30 minutes (ensures complete silylation of sterically hindered
alcohol). -
Cool and inject directly.
-
-
Column: DB-5ms or Rxi-5Sil MS (30 m x 0.25 mm x 0.25 µm).
-
Inlet: Split 1:20, 250°C.
-
Oven Program:
-
60°C (hold 1 min)
-
Ramp 15°C/min to 300°C
-
Hold 5 min.
-
-
Detection: FID (for quant) or MS (for ID).
-
Target Derivative: Di-TMS derivative (MW:
amu approx).
Method C: The Quantitation Workhorse (HPLC-CAD)
Role: High-concentration assay (Purity > 98%) and Mass Balance. Rationale: Charged Aerosol Detection (CAD) is a universal detector that responds to non-volatile mass. Unlike UV, its response is uniform and does not depend on double bonds.
Experimental Protocol
-
System: HPLC with Corona Veo or similar CAD.
-
Column: C18 Polar-Embedded (e.g., Phenomenex Synergi Fusion-RP, 4.6 x 150 mm, 4 µm).
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
B: 0.1% TFA in Acetonitrile.
-
Note: TFA acts as an ion-pairing agent to retain the polar amine on C18.
-
-
Gradient: 5% B to 60% B over 15 mins.
-
Detector Settings: Power Function = 1.0 (for linearity optimization).
Comparative Performance Data
The following table summarizes the validated performance characteristics of the three architectures.
| Parameter | Method A: HILIC-MS/MS | Method B: GC-FID (Deriv.) | Method C: HPLC-CAD |
| Primary Utility | Trace Impurity (< 0.1%) | Residual Solvent/Volatiles | Assay / Purity (> 98%) |
| LOD | 0.5 ng/mL | 50 ng/mL | 500 ng/mL |
| Linearity ( | > 0.999 (Quadratic often needed) | > 0.999 (Linear) | > 0.998 (Curvilinear) |
| Precision (RSD) | 2 - 5% | < 1% | 1 - 2% |
| Specificity | High (Mass based) | High (Separation based) | Moderate (Universal) |
| Matrix Effects | High (Ion Suppression risk) | Low | Low |
Visualizing the Validation Workflow
The following diagram illustrates the decision logic for selecting the appropriate analytical route based on the sample stage.
Figure 1: Analytical Decision Tree for this compound characterization.
References
-
Sigma-Aldrich. (2023). This compound Product Specification & PAI Listing. Retrieved from [1]
-
European Medicines Agency (EMA). (2006). Guideline on the Limits of Genotoxic Impurities. (Contextualizing amine impurity limits). Retrieved from
-
Dolan, J. W. (2012). HILIC for Polar Compounds: A Practical Guide. LCGC North America. (Methodology grounding for Method A). Retrieved from
-
PubChem. (2023). Compound Summary: this compound (CAS 866223-53-2).[2][3][4][5][6][7][8] National Library of Medicine. Retrieved from
Sources
- 1. This compound sigma-aldrich | Sigma-Aldrich [sigmaaldrich.com]
- 2. 866223-53-2 this compound this compound - CAS Database [chemnet.com]
- 3. keyorganics.net [keyorganics.net]
- 4. This compound|CAS 866223-53-2|Angene International Limited|製品詳細 [tci-chemical-trading.com]
- 5. echemi.com [echemi.com]
- 6. This compound CAS#: 866223-53-2 [m.chemicalbook.com]
- 7. tour.legis.delaware.gov [tour.legis.delaware.gov]
- 8. fluorochem.co.uk [fluorochem.co.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
